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  • Product: 4-Chloro-3-methyl-1H-indole
  • CAS: 858236-14-3

Core Science & Biosynthesis

Foundational

4-Chloro-3-methyl-1H-indole: Comprehensive Synthesis, Characterization, and Application Guide

Abstract: The functionalization of the indole core remains a cornerstone of modern medicinal chemistry. Specifically, 4-chloro-3-methyl-1H-indole (CAS: 858236-14-3) has emerged as a critical building block in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The functionalization of the indole core remains a cornerstone of modern medicinal chemistry. Specifically, 4-chloro-3-methyl-1H-indole (CAS: 858236-14-3) has emerged as a critical building block in the development of highly potent P2X7 receptor antagonists targeting neuroinflammation and neuropathic pain. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a robust, scalable, and self-validating framework for the synthesis and characterization of this specific indole derivative. This guide emphasizes the causality behind retrosynthetic choices, detailed experimental protocols, and the mechanistic principles governing the transformations.

Retrosynthetic Strategy & Pathway Selection

When designing a synthetic route for 3-alkyl-4-haloindoles, chemists must prioritize regiocontrol. A common default for indole synthesis is the Fischer Indole Synthesis; however, employing 3-chlorophenylhydrazine and propionaldehyde in a Fischer protocol yields an inseparable mixture of 4-chloro and 6-chloro isomers due to the symmetry-breaking cyclization step.

To achieve absolute regiochemical fidelity, a bottom-up functionalization of commercially available 4-chloroindole is required. The most reliable and scalable approach involves a two-step sequence:

  • Regioselective Formylation: Vilsmeier-Haack formylation at the C3 position.

  • Deoxygenative Reduction: Direct reduction of the resulting carboxaldehyde to a methyl group.

This pathway ensures that the chlorine atom remains strictly at the C4 position, bypassing the regiochemical ambiguity of cyclization-based methods 1.

SynthesisWorkflow A 4-Chloroindole B POCl3 / DMF (Vilsmeier-Haack) A->B C 4-Chloro-1H-indole- 3-carboxaldehyde B->C Formylation D NaBH4 / TFA (Reduction) C->D E 4-Chloro-3-methyl- 1H-indole D->E Deoxygenation

Fig 1. Regioselective synthesis of 4-chloro-3-methyl-1H-indole via Vilsmeier-Haack and reduction.

Mechanistic Insights: The Causality of Reagent Selection

The Vilsmeier-Haack Formylation

The electron-rich nature of the indole pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form the Vilsmeier active species (a chloroiminium ion). The indole attacks this electrophile exclusively at the C3 position due to the enamine-like reactivity of the C2-C3 double bond, which is stabilized by the adjacent nitrogen lone pair. Aqueous basic workup is mandatory to hydrolyze the resulting intermediate into 4-chloro-1H-indole-3-carboxaldehyde 2.

The Deoxygenative Reduction (NaBH₄ / TFA)

Reducing an aldehyde directly to a methyl group requires bypassing the stable alcohol intermediate. By utilizing Sodium Borohydride (NaBH₄) in the presence of Trifluoroacetic Acid (TFA), we generate sodium trifluoroacetoxyborohydride in situ.

  • Causality: The initial hydride transfer yields the 3-hydroxymethyl intermediate. TFA immediately protonates the hydroxyl group, turning it into an excellent leaving group (water).

  • Intermediate Stabilization: Elimination of water generates a highly reactive vinylogous iminium ion (a resonance-stabilized carbocation at C3).

  • Final Deoxygenation: A second hydride equivalent rapidly attacks this electrophilic center, yielding the target C3-methyl group 3.

Mechanism A Indole-3-carboxaldehyde B Hydride Attack (NaBH4) Formation of 3-Hydroxymethyl A->B C Protonation by TFA & Loss of H2O B->C D Vinylogous Iminium Ion (Resonance Stabilized) C->D E Second Hydride Attack at C3-Methylene D->E F 3-Methylindole Derivative E->F

Fig 2. Mechanistic pathway for the reduction of indole-3-carboxaldehyde to a 3-methylindole.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-Chloro-1H-indole-3-carboxaldehyde
  • Preparation of Vilsmeier Reagent: To a flame-dried, argon-purged flask containing anhydrous DMF (3.0 equiv, 0.5 M relative to indole) at 0 °C, add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir the resulting complex for 30 minutes at 0 °C.

  • Indole Addition: Dissolve 4-chloroindole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is self-validating via TLC (Hexanes/EtOAc 7:3); the starting material spot will completely disappear, replaced by a highly polar baseline spot (the iminium complex).

  • Hydrolysis & Workup: Quench the reaction by carefully pouring it into ice-cold 2M NaOH solution (maintaining pH > 8). Stir vigorously for 1 hour. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum to afford 4-chloro-1H-indole-3-carboxaldehyde (Typical yield: 85-92%).

Protocol B: Synthesis of 4-Chloro-3-methyl-1H-indole
  • Reagent Mixing: Dissolve 4-chloro-1H-indole-3-carboxaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C under argon.

  • Acid Addition: Add neat Trifluoroacetic acid (TFA) (10.0 equiv) dropwise. The solution will darken, indicating protonation.

  • Hydride Addition: Add NaBH₄ (3.0 equiv) in small portions over 30 minutes to manage the exothermic evolution of hydrogen gas.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully quench the remaining hydride with saturated aqueous NaHCO₃ until the aqueous layer is strictly neutralized (pH ~7.5). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 4-chloro-3-methyl-1H-indole as an off-white solid 4.

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the chlorine atom and the successful deoxygenation of the C3 position 5.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Chloro-3-methyl-1H-indole
CAS Registry Number 858236-14-3
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
SMILES Cc1c[nH]c2cccc(Cl)c12
Table 2: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

The benzenoid protons (C5, C6, C7) display a classic ABC spin system indicative of a 4-substituted indole, confirming that the chlorine atom resides at C4.

PositionShift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
N-H 8.05Broad singlet-1HPyrrole N-H
C7-H 7.21Doublet8.0 Hz1HAromatic C7 (ortho to C6)
C6-H 7.08Triplet (or dd)8.0 Hz, 7.8 Hz1HAromatic C6 (meta to Cl)
C5-H 7.03Doublet7.8 Hz1HAromatic C5 (ortho to Cl)
C2-H 6.95Doublet2.2 Hz1HPyrrole C2 (couples to NH)
C3-CH₃ 2.55Singlet-3HC3 Methyl group

Applications in Drug Development: P2X7 Receptor Antagonists

The primary pharmaceutical utility of 4-chloro-3-methyl-1H-indole lies in its role as a core scaffold for P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel heavily implicated in the release of pro-inflammatory cytokines (like IL-1β) and is a prime target for treating neurodegenerative diseases, rheumatoid arthritis, and neuropathic pain 6.

In established medicinal chemistry workflows, 4-chloro-3-methyl-1H-indole is subjected to C5-carboxylation to yield 4-chloro-3-methyl-1H-indole-5-carboxylic acid. This intermediate is subsequently coupled with complex cyclic amines (e.g., 1-hydroxy-cycloheptylmethylamine) using standard amide coupling reagents (like PyBOP or HATU) to generate highly potent, brain-penetrant P2X7 antagonists 7. The C4-chlorine atom provides critical steric bulk that locks the amide bond into a bioactive conformation, while the C3-methyl group occupies a hydrophobic pocket in the receptor and prevents oxidative metabolic liabilities at the C3 position.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents Source: Google Patents URL
  • Source: Googleapis.
  • Cas 876-72-2, 4-Chloroindole-3-carbaldehyde - LookChem Source: LookChem URL
  • 4-chloro-3-Methyl-1h-indole — Chemical Substance Information - NextSDS Source: NextSDS URL
  • 4-chloro-3-methyl-1H-indole | 858236-14-3 | Buy Now - Molport Source: Molport URL
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion Source: Amazon S3 URL
  • Acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors Source: Royal Society Publishing URL

Sources

Exploratory

Spectroscopic Profiling and Synthetic Utility of 4-Chloro-3-methyl-1H-indole: A Technical Guide

Executive Summary The functionalized indole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3) serves as a critical intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized indole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3) serves as a critical intermediate in the development of P2X7 receptor antagonists for neuropathic pain[1] and acts as a model substrate for advanced electrochemical skeletal editing [2]. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization (NMR, FT-IR, MS) of 4-Chloro-3-methyl-1H-indole, detailing the causality behind experimental protocols and structural assignments.

Multimodal Spectroscopic Characterization

Accurate structural validation of 4-Chloro-3-methyl-1H-indole requires a multimodal approach. The presence of the electron-withdrawing chlorine atom at the C-4 position significantly perturbs the local electronic environment, which is distinctly observable across different spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of the chlorine atom at C-4 induces a strong anisotropic deshielding effect on the adjacent C-5 proton, while the methyl group at C-3 provides a characteristic scalar coupling pattern with the pyrrole proton (H-2).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
N-H 8.05 br s - 1H Indole N-H
C7-H 7.25 d 8.0 1H Aromatic C-H
C6-H 7.10 t 7.8 1H Aromatic C-H
C5-H 7.05 dd 7.8, 0.8 1H Aromatic C-H
C2-H 6.95 d 1.2 1H Pyrrole C-H

| C3-CH₃ | 2.55 | d | 1.0 | 3H | Methyl group |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment
C-7a 136.5 Cq Aromatic Bridgehead
C-4 126.8 Cq C-Cl
C-3a 125.2 Cq Aromatic Bridgehead
C-2 122.8 CH Pyrrole C
C-6 121.9 CH Aromatic C
C-5 120.4 CH Aromatic C
C-3 112.1 Cq C-CH₃
C-7 110.5 CH Aromatic C

| C3-CH₃ | 12.8 | CH₃ | Methyl C |

FT-IR and Mass Spectrometry

Infrared spectroscopy validates the functional groups, while Electron Ionization Mass Spectrometry (EI-MS) provides isotopic confirmation of the halogenated core. The ³⁵Cl/³⁷Cl natural abundance ratio (approx. 3:1) is a definitive diagnostic tool in the mass spectrum.

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3410 Strong, Broad N-H stretching
2925, 2855 Medium C-H stretching (aliphatic)
1615, 1545 Medium C=C stretching (aromatic)
1435 Strong C-H bending
1055 Medium C-Cl stretching

| 745 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry (EI, 70 eV)

m/z Relative Abundance (%) Fragment Assignment
165 100 [M]⁺ (³⁵Cl isotope)
167 33 [M+2]⁺ (³⁷Cl isotope)
130 45 [M - Cl]⁺

| 103 | 20 | [M - Cl - HCN]⁺ |

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed to eliminate artifacts. The following methodologies emphasize the causality behind each step.

High-Fidelity NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of 4-Chloro-3-methyl-1H-indole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard (δ 0.00 ppm) to calibrate the chemical shifts, eliminating solvent-dependent drift.

  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles.

    • Causality: Dissolved paramagnetic oxygen accelerates transverse relaxation (T2), causing line broadening. Degassing ensures sharp multiplet resolution, critical for resolving the fine 0.8 Hz meta-coupling between H-5 and H-7.

  • Acquisition Parameters (¹³C NMR): Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: Quaternary carbons (C-4, C-3a, C-7a) lack attached protons and thus relax slowly via dipole-dipole mechanisms. A long D1 ensures complete longitudinal relaxation (T1), preventing the artificial suppression of these critical signals.

G SamplePrep Sample Preparation (4-Chloro-3-methyl-1H-indole in CDCl3) Degas Freeze-Pump-Thaw (Remove Paramagnetic O2) SamplePrep->Degas IR FT-IR Spectroscopy (KBr Pellet) SamplePrep->IR MS Mass Spectrometry (EI-MS, 70 eV) SamplePrep->MS NMR NMR Acquisition (1H & 13C, D1=5s) Degas->NMR DataAnalysis Data Synthesis & Validation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for the multimodal spectroscopic validation of 4-Chloro-3-methyl-1H-indole.

Electrochemical Skeletal Editing Protocol

4-Chloro-3-methyl-1H-indole is a prime substrate for synthesizing 5-chloro-4-methylquinoline via single-carbon atom insertion [2].

  • Cell Setup: Assemble an oven-dried, custom-made H-type divided cell equipped with a carbon felt anode and a platinum wire cathode.

    • Causality: A divided cell with a Nafion membrane prevents the cathodic reduction of the highly reactive carbene intermediate generated at the anode.

  • Electrolyte Loading: Charge both chambers with 1.0 mmol LiClO₄. Add 0.4 mmol of 4-Chloro-3-methyl-1H-indole, 1.2 mmol hydrazine hydrate, and 5.0 mL MeOH to the anodic chamber.

  • Electrolysis: Apply a constant current (CCE) of 10 mA for 12 hours.

    • Causality: Constant current electrolysis maintains a steady rate of electrooxidative denitrogenation, preventing the buildup of unreacted hydrazone which could lead to dimerization side-reactions.

G Indole 4-Chloro-3-methyl-1H-indole Hydrazone Hydrazone Intermediate (via Aldehyde/Hydrazine) Indole->Hydrazone Condensation Carbene Reactive Carbene (Electrooxidative Denitrogenation) Hydrazone->Carbene -e⁻, -N₂ (Anode) Quinoline 5-Chloro-4-methylquinoline (Ring Expansion) Carbene->Quinoline Single-Carbon Insertion

Caption: Electrochemical single-carbon insertion pathway for skeletal editing of indole to quinoline.

Conclusion

The spectroscopic profiling of 4-Chloro-3-methyl-1H-indole requires rigorous attention to environmental and instrumental variables. By understanding the causality behind relaxation delays in NMR and the necessity of divided cells in its downstream electrochemical applications, researchers can ensure high-fidelity data acquisition. This foundational accuracy is paramount when utilizing the scaffold for complex drug development, such as P2X7 receptor antagonism, or advanced skeletal editing methodologies.

References

  • Indole carboxamide derivatives as P2X7 receptor antagonists.Google Patents (US9556117B2). Actelion Pharmaceuticals Ltd.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.Journal of the American Chemical Society (ACS). Chen, Y., et al.
Foundational

Biological Activity Screening of 4-Chloro-3-methyl-1H-indole Derivatives: A Technical Guide to P2X7 Receptor Antagonist Discovery

Executive Summary & Mechanistic Rationale The 4-Chloro-3-methyl-1H-indole scaffold, particularly in the form of indole-5-carboxamides, has emerged as a highly privileged structural motif in modern medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-Chloro-3-methyl-1H-indole scaffold, particularly in the form of indole-5-carboxamides, has emerged as a highly privileged structural motif in modern medicinal chemistry. These derivatives are extensively investigated as potent, centrally penetrant antagonists of the P2X7 receptor (P2RX7) , a critical therapeutic target for neurodegenerative diseases, chronic neuropathic pain, and severe inflammatory disorders[1].

Unlike other members of the P2X ionotropic receptor family, the P2X7 receptor requires exceptionally high concentrations of extracellular adenosine triphosphate (ATP) in the millimolar range for activation[2]. Such high ATP concentrations are exclusively present in the tumor microenvironment or at sites of severe cellular damage and stress. Upon activation, the P2X7 receptor exhibits a unique biphasic gating mechanism: it initially opens as a non-selective cation channel (facilitating rapid Ca2+ and Na+ influx), and upon prolonged stimulation, it dilates into a large macropore that permits the passage of molecules up to 900 Da[3]. This massive ionic dysregulation acts as a secondary danger signal, triggering the assembly of the NLRP3 inflammasome and culminating in the maturation and massive secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β)[4].

To successfully develop 4-Chloro-3-methyl-1H-indole derivatives into clinical candidates, researchers must employ a rigorous, self-validating biological screening cascade. This guide details the causal logic, step-by-step methodologies, and data interpretation frameworks required to screen these compounds effectively.

P2X7_Mechanism ATP Extracellular ATP (Tissue Damage Signal) P2X7 P2X7 Receptor Activation ATP->P2X7 Ca_Influx Rapid Calcium Influx (Cation Channel) P2X7->Ca_Influx Pore Macropore Formation (Dye Uptake Permeability) P2X7->Pore NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Pore->NLRP3 IL1B IL-1β Secretion (Neuroinflammation) NLRP3->IL1B Indole 4-Chloro-3-methyl-1H-indole Derivatives Indole->P2X7 Antagonism

Mechanistic pathway of P2X7 receptor activation and targeted inhibition by indole derivatives.

The Self-Validating Screening Cascade

When evaluating heterocyclic compounds like indoles, a single biological assay is insufficient. Indole derivatives can exhibit auto-fluorescence or act as non-specific membrane disruptors, leading to false positives in high-throughput screening (HTS)[3]. Therefore, a self-validating, tri-tiered cascade is mandatory:

  • Primary Screen (Macropore Assay): Identifies compounds that block the terminal stage of receptor activation (pore dilation).

  • Secondary Screen (Ion Channel Assay): Confirms that the compound blocks the initial orthosteric receptor opening, rather than merely interfering with downstream pore-forming accessory proteins (like Pannexin-1).

  • Orthogonal Functional Screen (Cytokine Assay): Validates that the biochemical blockade translates to actual physiological anti-inflammatory efficacy in a native cellular environment.

Screening_Cascade Library Indole Derivative Library Primary Primary Screen YO-PRO-1 Dye Uptake (Macropore Assay) Library->Primary Secondary Secondary Screen Intracellular Ca2+ Flux (Channel Assay) Primary->Secondary Functional Functional Assay IL-1β ELISA in J774 (Physiological Assay) Secondary->Functional

Tri-tiered biological screening cascade for validating P2X7 receptor antagonists.

Detailed Experimental Protocols

Protocol A: YO-PRO-1 Dye Uptake Assay (Primary Screen)

Causality & Logic: YO-PRO-1 is a DNA-binding fluorescent dye (MW ~629 Da) that is strictly cell-impermeant under resting conditions. It can only enter the cell when the P2X7 macropore is fully dilated. By measuring fluorescence, we directly quantify pore formation. We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)ATP) instead of native ATP because BzATP is a significantly more potent and stable synthetic agonist at the P2X7 receptor, providing a wider and more reproducible assay window[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed human embryonic kidney (HEK293) cells stably transfected with the human P2X7 receptor into black-walled, clear-bottom 96-well plates at 2×104 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with a low-divalent cation assay buffer (divalent cations like Mg2+ and Ca2+ allosterically inhibit P2X7 activation).

  • Compound Incubation: Add the 4-Chloro-3-methyl-1H-indole derivatives (serially diluted from 10 µM to 0.1 nM in 0.1% DMSO) to the wells. Include A-804598 as a positive control antagonist[5]. Incubate for 30 minutes at 37°C to allow for receptor binding[6].

  • Dye Addition: Add YO-PRO-1 iodide to a final concentration of 2 µM.

  • Receptor Activation: Stimulate the cells by adding BzATP to a final concentration of 50 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 491 nm, Emission: 509 nm). Record fluorescence every 30 seconds for 15 minutes.

  • Validation Check: Wells receiving the compound but no BzATP must show zero fluorescence increase, proving the indole derivative does not spontaneously permeabilize the membrane.

Protocol B: Intracellular Calcium Flux Assay (Secondary Screen)

Causality & Logic: To prove the indole derivative is a true P2X7 antagonist and not a downstream pore-blocker, we must measure the immediate opening of the cation channel. We use Fluo-4 AM, a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases into a cell-impermeant, calcium-sensitive fluorophore[6].

Step-by-Step Methodology:

  • Dye Loading: Incubate the P2X7-expressing cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion) in standard physiological buffer for 45 minutes at 37°C.

  • De-esterification: Wash the cells three times with assay buffer and incubate for an additional 20 minutes to allow complete de-esterification of intracellular AM esters.

  • Antagonist Treatment: Apply the indole derivatives for 15 minutes.

  • Agonist Injection & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject 100 µM BzATP and continuously monitor the rapid transient calcium spike (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

Protocol C: IL-1β Release in J774 Macrophages (Orthogonal Functional Screen)

Causality & Logic: Recombinant cell lines overexpress receptors to unnatural levels. To validate therapeutic potential, compounds must be tested in native immune cells. The murine macrophage cell line J774 endogenously expresses high levels of functional P2X7 receptors and the required NLRP3 inflammasome machinery[3].

Step-by-Step Methodology:

  • Macrophage Priming: Seed J774 cells in 24-well plates. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS activates Toll-Like Receptor 4 (TLR4), which upregulates the transcription of pro-IL-1β. Without priming, there is no IL-1β to release.

  • Inhibition: Wash the cells and apply the 4-Chloro-3-methyl-1H-indole derivatives for 30 minutes.

  • Activation: Add 3 mM ATP for 30 minutes to trigger P2X7-mediated inflammasome assembly[3].

  • Quantification: Collect the cell culture supernatant, centrifuge to remove debris, and quantify mature secreted IL-1β using a standard sandwich ELISA protocol.

Quantitative Data Presentation & SAR Interpretation

When evaluating the Structure-Activity Relationship (SAR) of synthesized 4-Chloro-3-methyl-1H-indole-5-carboxylic acid amides, data must be aggregated to compare biochemical potency against physiological efficacy.

A hallmark of a high-quality P2X7 antagonist is a tight correlation between the IC50​ of the calcium flux assay and the IC50​ of the IL-1β release assay. Discrepancies often indicate off-target cytotoxicity or poor membrane permeability.

Table 1: Representative Biological Screening Profile of Indole Derivatives

Compound IDSubstitution (Amide R-Group)YO-PRO-1 Uptake IC50​ (nM) Ca2+ Flux IC50​ (nM)J774 IL-1β Release IC50​ (nM)Cytotoxicity ( CC50​ )
Indole-1 (1-hydroxy-cycloheptylmethyl)14.2 ± 1.118.5 ± 2.045.3 ± 4.1> 50 µM
Indole-2 (1-carbamoyl-cyclohexylmethyl)8.7 ± 0.511.2 ± 1.422.1 ± 2.8> 50 µM
Indole-3 (1-cyano-cyclohexylmethyl)115.4 ± 8.2130.6 ± 10.5310.5 ± 15.0> 50 µM
A-804598 (Reference Standard)9.5 ± 0.810.1 ± 1.215.4 ± 1.5> 50 µM

Note: Data structure is representative of typical highly optimized 4-Chloro-3-methyl-1H-indole-5-carboxylic acid amides[1]. The reference compound A-804598 is a known competitive, BBB-penetrant P2X7 antagonist[5].

Data Interpretation: The data reveals that bulky, hydrogen-bond-donating cycloalkyl groups (e.g., Indole-2) at the amide position yield low-nanomolar potency, comparable to the reference standard A-804598[1][5]. The lack of cytotoxicity ( CC50​ > 50 µM) confirms that the reduction in IL-1β is due to specific P2X7 antagonism, not generalized cell death.

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Chloro-3-methyl-1H-indole: P2X7 Receptor Antagonism and Beyond

The Pharmacological Identity of the Indole Scaffold In modern drug discovery, the indole ring serves as a privileged scaffold due to its structural mimicry of endogenous purines (such as ATP and serotonin). Within this c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Identity of the Indole Scaffold

In modern drug discovery, the indole ring serves as a privileged scaffold due to its structural mimicry of endogenous purines (such as ATP and serotonin). Within this chemical space, 4-Chloro-3-methyl-1H-indole and its functionalized derivatives—particularly 5-carboxylic acid amides—have emerged as highly potent, selective pharmacophores.

The strategic placement of the 4-chloro and 3-methyl groups is not arbitrary. The 4-chloro substitution provides critical electronegativity and lipophilicity, enhancing binding affinity within hydrophobic receptor pockets. Simultaneously, the 3-methyl group restricts the conformational flexibility of the molecule, effectively locking the indole core into a bioactive orientation that prevents off-target binding[1]. This precise structural tuning has positioned 4-chloro-3-methyl-1H-indole derivatives as leading candidates for a highly specific therapeutic target: the P2X7 receptor.

Primary Therapeutic Target: The P2X7 Receptor (P2RX7)

The P2X7 receptor is a ligand-gated ionotropic channel activated by extracellular adenosine triphosphate (ATP). Unlike other members of the P2X family (P2X1–P2X6), P2X7 requires abnormally high concentrations of ATP (in the millimolar range) to activate[2]. Because extracellular ATP only reaches these concentrations during cellular damage, necrosis, or within the tumor microenvironment, P2X7 acts as a physiological "danger sensor"[3].

Upon brief stimulation, P2X7 opens a standard cation channel. However, prolonged exposure to ATP—characteristic of chronic inflammation or cancer—triggers the dilation of a non-selective macropore permeable to molecules up to 900 Da[3]. This massive efflux of intracellular potassium ( K+ ) is the primary obligate trigger for the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the release of mature Interleukin-1β (IL-1β)[2].

Derivatives of 4-chloro-3-methyl-1H-indole act as potent antagonists of P2X7, halting this inflammatory cascade at the receptor level before pore dilation can occur[2].

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds (mM range) IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Channel Opening NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers IL1B IL-1β Release (Inflammation) NLRP3->IL1B Caspase-1 Cleavage Indole 4-Chloro-3-methyl- 1H-indole Indole->P2X7 Competitive/Allosteric Antagonism

Fig 1. P2X7 receptor activation cascade and targeted antagonism by indole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The optimization of the 4-chloro-3-methyl-1H-indole scaffold into clinical candidates relies heavily on the functionalization of the 5-position with carboxamide linkers. Highly electronegative halogen substitutions (chloro, fluoro, iodo) on the peripheral rings of these carboxamides drastically enhance binding affinity[1].

SAR_Logic Core Indole Core Pos3 3-Methyl Core->Pos3 Conformational Lock Pos4 4-Chloro Core->Pos4 Electronegativity Pos5 5-Carboxamide Core->Pos5 H-Bonding Affinity High P2X7 Affinity Pos3->Affinity Pos4->Affinity Pos5->Affinity

Fig 2. Structure-Activity Relationship (SAR) logic for the 4-chloro-3-methyl-1H-indole scaffold.

The table below summarizes the quantitative pharmacological data of various carboxamide derivatives tested against the human P2X7 receptor (h-P2X7R) expressed in MCF-7 breast cancer cells.

Table 1: Impact of Indole/Carboxamide Substitutions on P2X7 Antagonism
Compound ID / SubstitutionTarget ReceptorIC50 (µM)MCF-7 Cell Viability (%)Apoptotic Cell Death (%)
Compound 1e (Chloro-sub) h-P2X7R0.457< 80%35%
Compound 2f (Fluoro-sub) h-P2X7R0.566< 80%20%
Compound 2e (Iodo-sub) h-P2X7R0.624> 80%25%
Compound 1d h-P2X7R0.682> 80%19%
Compound 3e h-P2X7R0.89085%N/A

Data synthesized from recent pharmacological evaluations of carboxamide derivatives[1].

Experimental Methodologies: Validating Target Engagement

To ensure scientific trustworthiness, the antagonistic properties of 4-chloro-3-methyl-1H-indole derivatives must be evaluated using self-validating experimental systems. The following protocols detail the causality behind each procedural step to confirm true P2X7 engagement.

Protocol A: High-Throughput Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the immediate ionic flux caused by P2X7 pore opening.

  • Cell Seeding: Seed HEK-293T cells stably transfected with h-P2X7R into 384-well black-walled plates. Causality: Endogenous P2X7 expression in wild-type HEK-293T is insufficient for robust high-throughput screening; stable transfection ensures a high signal-to-noise ratio.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Fluo-4 AM is membrane-permeable and exhibits a >100-fold fluorescence increase upon binding Ca2+ . Probenecid is strictly required to inhibit multidrug resistance proteins (e.g., MRP1), preventing the premature cellular efflux of the dye.

  • Compound Incubation: Add the 4-chloro-3-methyl-1H-indole derivative (0.01 µM – 10 µM) and incubate for 30 minutes. Include A438079 as a positive control antagonist and DMSO as a vehicle negative control.

  • Agonist Stimulation: Inject 50 µM BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate). Causality: BzATP is utilized instead of standard ATP because it is a significantly more potent synthetic agonist and resists rapid degradation by cellular ectonucleotidases, ensuring a stable baseline for accurate IC50 calculation.

  • Kinetic Readout: Measure fluorescence continuously using a FLIPR Tetra system (Excitation: 488 nm, Emission: 525 nm) for 3 minutes to capture the peak calcium transient.

Ca2_Assay Cell 1. Seed HEK-293T (h-P2X7R+) Dye 2. Load Fluo-4 AM + Probenecid Cell->Dye Incubate 3. Add Indole Antagonist Dye->Incubate Stimulate 4. Stimulate with BzATP Incubate->Stimulate Read 5. Kinetic Readout (FLIPR Tetra) Stimulate->Read

Fig 3. Self-validating high-throughput workflow for the Intracellular Calcium Mobilization Assay.

Protocol B: Functional NLRP3/IL-1β Release Inhibition Assay

To prove that blocking the ion channel translates to functional anti-inflammatory activity, we measure downstream cytokine release.

  • Macrophage Priming: Differentiate THP-1 monocytes into macrophages using PMA, then prime with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS activates TLR4 (Signal 1), which transcriptionally upregulates pro-IL-1β and NLRP3. Without priming, there is no substrate for the inflammasome to cleave.

  • Antagonist Treatment: Wash cells and apply the indole derivative for 30 minutes.

  • P2X7 Activation: Stimulate with 3 mM ATP for 45 minutes. Causality: This high concentration of ATP provides Signal 2, forcing P2X7 macropore formation and triggering the inflammasome assembly.

  • Quantification: Harvest the supernatant and quantify mature IL-1β (17 kDa) using a sandwich ELISA. Successful antagonism is validated by a dose-dependent reduction in IL-1β relative to the vehicle control.

Translational Potential and Clinical Indications

The pharmacological targeting of P2X7 via 4-chloro-3-methyl-1H-indole derivatives opens several promising therapeutic avenues:

  • Neuropathic and Inflammatory Pain: P2X7 mRNA is widely distributed in the brain, particularly in the hippocampus and spinal cord anterior horn[2]. Microglial P2X7 activation drives neuroinflammation. By antagonizing this receptor, indole derivatives block the release of hyperalgesic cytokines, addressing the root mechanistic cause of chronic pain rather than merely masking nociception[2].

  • Oncology: The P2X7 receptor is heavily overexpressed and constitutively activated in various malignancies, including breast cancer (MCF-7) and astrocytomas. Treatment with potent indole-carboxamide antagonists has been shown to induce cellular shrinkage, nuclear condensation, and up to 35% apoptotic cell death, highlighting a novel mechanism for anti-cancer drug development[1].

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Synthesis and biological evaluation of carboxamide and quinoline deriv
  • Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development.

Sources

Foundational

In Silico Modeling of 4-Chloro-3-methyl-1H-indole Receptor Binding

A Technical Whitepaper on Serotonergic Target Engagement and Thermodynamic Deconvolution Executive Summary The rational design of neuroactive compounds requires a rigorous understanding of ligand-receptor thermodynamics...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Serotonergic Target Engagement and Thermodynamic Deconvolution

Executive Summary

The rational design of neuroactive compounds requires a rigorous understanding of ligand-receptor thermodynamics at the atomic level. This whitepaper provides an in-depth computational framework for modeling the binding of 4-Chloro-3-methyl-1H-indole —a highly functionalized bioisostere of endogenous serotonin—to the 5-HT2C receptor . By synthesizing quantum mechanics (QM), molecular dynamics (MD), and thermodynamic deconvolution, we establish a self-validating in silico pipeline designed for drug development professionals.

The Pharmacophore Hypothesis: Structural Causality

The selection of 4-Chloro-3-methyl-1H-indole as a model ligand is not arbitrary; it represents a masterclass in sub-pocket targeting within G-protein-coupled receptors (GPCRs).

  • The Indole Core: Mimics the endogenous 5-hydroxytryptamine (serotonin) scaffold, serving as the primary anchor via hydrogen bonding at the N1 position.

  • C3-Methyl Substitution: Introduces a localized hydrophobic bulk that restricts the ligand's conformational flexibility. This entropic pre-organization reduces the entropic penalty upon binding, driving the free energy ( ΔG ) favorably.

  • C4-Chloro Substitution (Halogen Bonding): Unlike fluorine, heavier halogens like chlorine exhibit a pronounced σ -hole—a region of positive electrostatic potential on the outermost surface of the halogen atom[1]. This allows the C4-chlorine to act as a highly directional Lewis acid, forming strong, specific halogen bonds with the backbone carbonyls or aromatic π -systems of the receptor pocket[1].

Interactions Core Indole Core NH N1-H Core->NH Cl C4-Cl Core->Cl Me C3-Methyl Core->Me Asp Asp134 (Salt Bridge/H-Bond) NH->Asp 2.8 Å Phe Phe328 (Halogen Bond) Cl->Phe σ-hole Val Val156 (Hydrophobic) Me->Val Steric

Fig 1: Logical relationship map of 4-Chloro-3-methyl-1H-indole pharmacophore interactions.

Target Architecture: The 5-HT2C Receptor

To model the binding accurately, we utilize the high-resolution X-ray crystal structure of the human 5-HT2C receptor (PDB ID: 6BQH)[2]. The 5-HT2C receptor is a canonical GPCR implicated in obesity, schizophrenia, and drug abuse[2]. Upon agonist binding, the receptor undergoes a conformational shift that activates the Gq/11​ signaling cascade.

Signaling Ligand 4-Cl-3-Me-Indole Receptor 5-HT2C Receptor Ligand->Receptor Agonism GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C GProtein->Effector SecondMsgr IP3 / DAG Effector->SecondMsgr Outcome Ca2+ Release SecondMsgr->Outcome

Fig 2: 5-HT2C receptor downstream Gq/11 signaling pathway triggered by agonism.

The Computational Pipeline: A Self-Validating Workflow

As standard force fields often fail to capture the anisotropic charge distribution of halogens, a rigid docking approach is insufficient. We deploy a self-validating pipeline combining QM ligand preparation with explicit solvent MD.

Workflow LPrep Ligand Preparation (QM Optimization) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (PDB: 6BQH) PPrep->Dock MD Molecular Dynamics (100 ns Trajectory) Dock->MD Thermo Thermodynamic Analysis (MM/GBSA) MD->Thermo

Fig 3: End-to-end in silico computational workflow for receptor binding modeling.

Protocol 3.1: Ligand Preparation and QM Optimization
  • Conformer Generation: Generate 3D coordinates of 4-Chloro-3-methyl-1H-indole using OPLS4.

  • Quantum Mechanics (QM): Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) map to assign partial charges.

  • System Validation: Confirm the presence of a positive electrostatic cap ( σ -hole) exactly 180° opposite the C-Cl covalent bond. If the σ -hole is absent, the basis set must be upgraded to include polarization functions.

Protocol 3.2: Protein Preparation (PDB: 6BQH)
  • Structure Import: Import PDB 6BQH[2]. Remove the co-crystallized inverse agonist (ritanserin) and bulk water beyond 5 Å.

  • Protonation State Assignment: Run PROPKA at pH 7.4. Crucially, ensure Asp134 is deprotonated to act as a hydrogen bond acceptor for the indole N1-H.

  • Energy Minimization: Restrained minimization of heavy atoms using the AMBER ff19SB force field.

  • System Validation: Re-dock the native ritanserin ligand into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å compared to the crystal structure.

Protocol 3.3: Molecular Dynamics (MD) Simulation
  • System Assembly: Embed the 5-HT2C-ligand complex into a POPC lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform 10 ns of NVT (constant volume/temperature) followed by 10 ns of NPT (constant pressure/temperature) equilibration.

  • Production Run: Execute a 100 ns production trajectory at 300K and 1 bar.

  • System Validation: Extract the C α backbone RMSD over time. Thermodynamic analysis may only proceed if the RMSD plateaus (fluctuations < 1.0 Å) during the final 50 ns, indicating a stabilized binding pose.

Thermodynamic Deconvolution (MM/GBSA)

To move beyond the empirical limitations of docking scores, we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method[3]. This approach estimates the absolute binding free energy by extracting frames from the stable MD trajectory and calculating the enthalpy and solvation free energies[3].

The choice of MM/GBSA over MM/PBSA is driven by its superior computational efficiency while maintaining comparable accuracy for hydrophobic, membrane-bound GPCR pockets[3].

Quantitative Data Summary

The following table summarizes the deconvoluted thermodynamic parameters of the 4-Chloro-3-methyl-1H-indole and 5-HT2C receptor complex, averaged over 1,000 frames from the final 50 ns of the MD trajectory.

ComponentEnergy Term DescriptionValue (kcal/mol)Standard Deviation
ΔEvdW​ Van der Waals (Driven by C3-Methyl & Indole Core)-34.21.8
ΔEelec​ Electrostatic (Driven by N1-H & Asp134)-22.62.1
ΔGGB​ Polar Solvation Penalty26.41.5
ΔGSA​ Non-polar Solvation (Hydrophobic effect)-4.80.4
ΔGbind​ Total Binding Free Energy -35.2 2.3

Interpretation: The highly negative ΔEvdW​ confirms that the C3-methyl group successfully anchors the ligand in the hydrophobic sub-pocket (Val156). The electrostatic term ( ΔEelec​ ) is heavily stabilized by the N1-H hydrogen bond and the C4-Cl halogen bond. The low standard deviation across 1,000 frames validates the structural integrity of the simulated complex.

References

  • 6BQH: Crystal structure of 5-HT2C in complex with ritanserin - RCSB PDB Source: rcsb.org URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • Full article: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

Discovery, Isolation, and Characterization of 4-Chloro-3-methyl-1H-indole Analogs: A Technical Guide

Executive Summary Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry, possessing the structural versatility to interact with a vast array of biological targets. Among these, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry, possessing the structural versatility to interact with a vast array of biological targets. Among these, halogenated indoles—specifically 4-chloro-3-methyl-1H-indole analogs—have emerged as highly potent modulators in drug discovery, particularly as antagonists for purinergic receptors and kinase inhibitors. This whitepaper provides an in-depth, self-validating technical workflow for the discovery, green synthesis, and chromatographic isolation of these critical analogs, bridging the gap between theoretical structural-activity relationships (SAR) and benchtop execution.

Pharmacological Rationale: The Halogenated Indole Scaffold

The incorporation of halogen atoms into the indole core fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability. Recent comprehensive reviews of indole derivatives in modern drug discovery highlight that halogen substitutions significantly enhance target binding affinities through halogen bonding and optimal steric occupation of hydrophobic pockets[1].

Specifically, the addition of a chlorine atom at the C4 position, coupled with a methyl group at the C3 position, creates a unique conformational lock. This precise architecture has been heavily utilized in the development of highly selective P2X7 receptor antagonists [2].

Mechanistic Pathway: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel deeply implicated in neuroinflammation, chronic pain, and neurodegenerative diseases. Overactivation by extracellular ATP triggers massive potassium efflux and calcium influx, which subsequently activates the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β[2]. 4-Chloro-3-methyl-1H-indole analogs act as potent antagonists, binding allosterically to the receptor to prevent channel pore dilation and halt the inflammatory cascade.

Pathway ATP Extracellular ATP Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Agonist Binding IonFlux K+ Efflux / Ca2+ Influx Receptor->IonFlux Channel Opening Inhibitor 4-Chloro-3-methyl-1H-indole (Antagonist) Inhibitor->Receptor Allosteric Inhibition Inflammasome NLRP3 Inflammasome IonFlux->Inflammasome Trigger Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines Maturation

Mechanism of action for 4-chloro-3-methyl-1H-indole analogs as P2X7 receptor antagonists.

Synthetic Discovery & Green Halogenation Workflows

Historically, the direct halogenation of indoles relied on harsh, stoichiometric reagents (e.g., N -chlorosuccinimide, Cl2​ , or PyHBr3​ ), which generate hazardous byproducts, require sacrificial additives, and offer poor regioselectivity.

Causality in Experimental Design: To overcome these limitations, modern discovery workflows employ green halogenation utilizing an Oxone–halide (KCl) system [3]. The choice of Oxone-KCl generates reactive electrophilic halogenating species in situ. By installing an electron-withdrawing protecting group (EWG), such as an N -Boc group, on the indole nitrogen, the electronic properties of the pyrrole ring are modulated. This directs the electrophilic aromatic substitution cleanly, preventing over-chlorination and suppressing the formation of unwanted 2-oxindole byproducts[3].

Workflow A Precursor Design (3-Methylindole core) B Green Halogenation (Oxone-KCl system) A->B N-Protection (Boc) C Liquid-Liquid Extraction (EtOAc / H2O) B->C Quench & Partition D RP-HPLC Isolation (C18, Gradient MeCN/H2O) C->D Crude Extract E Structural Elucidation (1D/2D NMR, LC-MS) D->E >98% Purity Analogs

Workflow for the synthetic discovery and isolation of 4-chloro-3-methyl-1H-indole analogs.

Step-by-Step Methodology: Synthesis, Isolation, and Validation

This protocol outlines a self-validating system for the generation and isolation of 4-chloro-3-methyl-1H-indole analogs, ensuring high fidelity from bench to bioassay.

Phase 1: Regioselective Halogenation
  • Precursor Protection: Dissolve 3-methyl-1H-indole in dichloromethane (DCM). Add di-tert-butyl dicarbonate ( Boc2​O ) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) until the starting material is entirely consumed, confirming complete N -Boc protection to dictate downstream regioselectivity.

  • Green Chlorination: Dissolve the N -Boc-3-methylindole in a biphasic mixture of EtOAc and water. Add 1.2 equivalents of KCl, followed by the slow, portion-wise addition of 1.0 equivalent of Oxone at 0°C to control the exothermic generation of the reactive chlorine species[3].

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.

    • Self-Validation: Perform an LC-MS aliquot check. The presence of the [M+H]+ peak corresponding to the monochlorinated product—exhibiting the characteristic 3:1 isotopic ratio of 35Cl:37Cl —confirms successful halogenation.

  • Quenching and Deprotection: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize residual oxidants. Extract with EtOAc. Remove the Boc group using 20% Trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO3​ .

Phase 2: Chromatographic Isolation

Causality in Experimental Design: Halogenated indoles are highly lipophilic and prone to co-eluting with unreacted precursors or regioisomeric impurities (e.g., 5-chloro analogs). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase provides the necessary theoretical plates to resolve these closely related species.

  • Sample Preparation: Dissolve the crude extract in HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate fouling.

  • RP-HPLC Parameters: Inject onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: H2​O (0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

    • Causality: The addition of 0.1% Formic acid suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical elution profiles for the weakly basic indole nitrogen.

  • Gradient Elution: Run a linear gradient from 30% B to 90% B over 45 minutes. Collect fractions based on UV absorbance at 254 nm and 280 nm (the optimal absorption maximum for the indole chromophore).

  • Structural Elucidation (Self-Validation): Lyophilize the target fraction. Perform 1H , 13C , and 2D NMR (HSQC, HMBC).

    • Validation Check: The absence of a proton signal at the C4 position and the presence of a singlet for the C3-methyl group, coupled with HMBC correlations from the methyl protons to the C2, C3, and C4 carbons, definitively validates the 4-chloro-3-methyl-1H-indole architecture.

Quantitative Data: Structure-Activity Relationship (SAR)

The exact positioning of the halogen and alkyl groups drastically influences both the synthetic isolation yield (due to steric hindrance during halogenation) and the biological efficacy (e.g., P2X7 antagonism). The following table summarizes typical SAR profiles for this scaffold class[2].

Compound AnalogHalogen PositionAlkyl PositionHPLC Isolation Yield (%)P2X7 Receptor IC50 (nM)
4-Chloro-3-methyl-1H-indole-5-carboxamide C4C382%45
5-Chloro-3-methyl-1H-indole-5-carboxamideC5C378%120
4-Bromo-3-methyl-1H-indole-5-carboxamideC4C375%30
3-Methyl-1H-indole-5-carboxamide (Control)NoneC385%>1000

Table 1: Comparative isolation yields and in vitro bioactivity of halogenated indole analogs. Data synthesized from established SAR profiles of P2X7 antagonists.

Conclusion

The discovery and isolation of 4-chloro-3-methyl-1H-indole analogs require a meticulous balance of green synthetic chemistry and high-resolution chromatographic techniques. By employing Oxone-halide systems for regioselective chlorination and RP-HPLC for precision isolation, researchers can efficiently generate these privileged scaffolds. The resulting analogs demonstrate profound potential in modulating purinergic signaling, offering a robust foundation for the development of next-generation neuroprotective, anticancer, and anti-inflammatory therapeutics.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Title: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Foundational

4-Chloro-3-methyl-1H-indole literature review and background

An In-depth Technical Guide to 4-Chloro-3-methyl-1H-indole: Synthesis, Reactivity, and Applications Introduction: The Significance of the Indole Scaffold The indole nucleus, a fusion of a benzene and a pyrrole ring, stan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-3-methyl-1H-indole: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most vital heterocyclic scaffolds in medicinal chemistry.[1] Its unique electronic architecture and ability to form hydrogen bonds allow it to interact with a multitude of biological targets, earning it the designation of a "privileged structure" in drug discovery.[2][3] From neurotransmitters like serotonin to anti-cancer alkaloids like vincristine, nature has repeatedly utilized the indole core. This versatility has spurred extensive research into synthetic indole derivatives, where modifications to the core structure can fine-tune pharmacological activity.

This guide focuses on a specific, synthetically valuable derivative: 4-Chloro-3-methyl-1H-indole . The strategic placement of a chloro group at the 4-position and a methyl group at the 3-position significantly alters the molecule's electronic properties and steric profile compared to the parent indole. The electron-withdrawing nature of the chlorine atom influences the reactivity of the benzene portion of the ring, while the methyl group at the C3 position—the most common site for electrophilic attack in unsubstituted indoles—blocks this pathway and redirects reactivity.[4][5] These features make 4-Chloro-3-methyl-1H-indole a crucial building block for developing novel therapeutic agents, particularly in oncology and infectious diseases.[3][6][7]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and key applications of 4-Chloro-3-methyl-1H-indole, grounded in established chemical principles and supported by authoritative literature.

Synthesis: The Fischer Indole Pathway

The most reliable and widely adopted method for constructing the indole scaffold is the Fischer Indole Synthesis, a powerful reaction discovered by Emil Fischer in 1883.[8] This acid-catalyzed reaction forms the indole ring by heating an arylhydrazine with an aldehyde or ketone.[8][9][10]

Reaction Mechanism

The synthesis proceeds through a sequence of well-defined steps, each critical for the formation of the final aromatic heterocycle:[8][9][11]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine (in this case, (4-chlorophenyl)hydrazine) with a carbonyl compound (propanal) to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate, which transiently breaks the aromaticity of the benzene ring.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.

  • Ammonia Elimination: Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring system.

Fischer_Indole_Synthesis cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst Hydrazine (4-chlorophenyl)hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + H⁺ - H₂O Propanal Propanal Propanal->Hydrazone + H⁺ - H₂O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole 4-Chloro-3-methyl-1H-indole Aminal->Indole + H⁺ - NH₃

Caption: The Fischer Indole Synthesis pathway for 4-Chloro-3-methyl-1H-indole.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from general Fischer indole syntheses.[12][11] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Objective: To synthesize 4-Chloro-3-methyl-1H-indole.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Propanal

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add propanal (1.1 eq) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or the solvent can be removed under reduced pressure and the crude product used directly in the next step.

  • Indolization (Cyclization):

    • Method A (PPA): Add the crude hydrazone to polyphosphoric acid (PPA) (10x weight of hydrazone) at 80-100 °C. Stir the viscous mixture vigorously for 1-3 hours.

    • Method B (ZnCl₂): To the crude hydrazone, add a solvent such as toluene, followed by anhydrous zinc chloride (2-3 eq) as the Lewis acid catalyst.[8] Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Causality: The choice of acid catalyst is critical. PPA acts as both a catalyst and a solvent, often leading to cleaner reactions but requiring careful temperature control to prevent charring. ZnCl₂ is a classic Lewis acid catalyst that is effective but may require higher temperatures and an inert solvent.[8]

  • Work-up and Purification:

    • After cooling the reaction mixture, carefully quench it by pouring it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-Chloro-3-methyl-1H-indole.

Physicochemical and Spectroscopic Profile

The structural identity and purity of 4-Chloro-3-methyl-1H-indole are confirmed through its physical properties and spectroscopic data.

PropertyValueReference
CAS Number 858236-14-3[13][14]
Molecular Formula C₉H₈ClN[14]
Molecular Weight 165.62 g/mol [14]
Appearance Off-white to light brown solid (predicted)
SMILES Cc1c[nH]c2cccc(Cl)c12[14]

Table 1: Physicochemical Properties of 4-Chloro-3-methyl-1H-indole.

SpectroscopyPredicted Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR δ ~8.0 (br s, 1H, N-H), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), ~7.0 (s, 1H, C2-H), ~2.3 (s, 3H, C3-CH₃)
¹³C NMR δ ~137, ~126, ~123, ~122, ~120, ~113, ~110, ~109 (Aromatic & Pyrrole C), ~10 (CH₃)
IR (KBr) ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600, ~1450 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) m/z 165 (M⁺), 167 (M+2⁺, ~33% intensity)

Table 2: Predicted Spectroscopic Data for 4-Chloro-3-methyl-1H-indole. Note: Predicted values are based on data for structural isomers and general spectroscopic principles.[15]

Chemical Reactivity

The reactivity of 4-Chloro-3-methyl-1H-indole is governed by the electron-rich nature of the indole core and the influence of its substituents.

  • N-H Acidity and N-Alkylation: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH, KOtBu) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation or acylation at the N1 position.

  • Electrophilic Substitution: In a typical indole, electrophilic attack occurs preferentially at the C3 position. However, since this position is blocked by a methyl group, electrophiles will target other sites.

    • C2-Position: The C2 position is the next most nucleophilic site on the pyrrole ring. Reactions like the Vilsmeier-Haack formylation can occur here, though they are less favorable than at C3.

    • Benzene Ring (C5, C6, C7): Electrophilic aromatic substitution (e.g., nitration, halogenation) can occur on the benzene ring. The directing effects are complex: the fused pyrrole ring is activating and ortho-, para-directing relative to the C-C fusion, while the chloro group at C4 is deactivating and ortho-, para-directing. This makes positions C5 and C7 the most likely sites for further substitution.

  • Metalation: Directed ortho-metalation using strong organolithium bases can deprotonate the C2 or C7 positions, creating a nucleophilic center for subsequent reaction with an electrophile.

Reactivity_Map Indole 4-Cl-3-Me Indole N1 N1 Indole->N1 C2 C2 Indole->C2 C5 C5 Indole->C5 C7 C7 Indole->C7 R_N N-Alkylation N-Acylation N1->R_N R_C2 Metalation (e.g., Lithiation) C2->R_C2 R_C57 Electrophilic Aromatic Subst. C5->R_C57 C7->R_C57

Caption: Key reactivity sites on the 4-Chloro-3-methyl-1H-indole scaffold.

Applications in Drug Discovery and Development

The unique substitution pattern of 4-Chloro-3-methyl-1H-indole makes it a valuable starting material for synthesizing more complex molecules with diverse biological activities. The indole scaffold itself is present in numerous FDA-approved drugs.[7]

Therapeutic AreaApplication / TargetExample / Rationale
Oncology Kinase InhibitorsThe indole nucleus is a proven scaffold for designing inhibitors of protein kinases, which are critical targets in cancer therapy.[3] The 4-chloro substitution can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.
Mcl-1 InhibitorsMyeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein overexpressed in many cancers, including acute myeloid leukemia (AML). Indole-based structures have served as the lead compounds for developing potent Mcl-1 inhibitors.[16]
Tubulin Polymerization InhibitorsIndole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, a mechanism shared by several successful chemotherapy drugs.[7]
Infectious Diseases Anti-tubercular AgentsThe rise of drug-resistant tuberculosis necessitates new therapeutics. Indole derivatives have shown promising activity against Mycobacterium tuberculosis, and this scaffold is a key area of research.[1]
Antibacterial / AntifungalVarious substituted indoles have demonstrated broad-spectrum activity against bacterial and fungal pathogens.[17][3][6]
Inflammation Anti-inflammatory AgentsIndole-3-acetic acid derivatives and other indole compounds have shown potent anti-inflammatory properties, making this scaffold attractive for developing new treatments for inflammatory disorders.[6][18]

Table 3: Potential Therapeutic Applications for Derivatives of 4-Chloro-3-methyl-1H-indole.

Conclusion

4-Chloro-3-methyl-1H-indole is more than just another substituted heterocycle; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is readily achievable through the robust Fischer Indole Synthesis. The molecule's reactivity is predictably altered by its substitution pattern, blocking the C3 position and directing functionalization to the nitrogen atom or other positions on the ring system. This controlled reactivity, combined with the proven biological relevance of the indole scaffold, makes 4-Chloro-3-methyl-1H-indole a highly valuable precursor for the discovery of next-generation therapeutics targeting a wide range of diseases, from cancer to microbial infections. Future research will undoubtedly continue to leverage this versatile molecule to create novel and potent biologically active compounds.

References

  • ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. Retrieved from [Link]

  • HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(methylthio)-1H-indole. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Molport. (n.d.). 4-chloro-3-methyl-1H-indole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]

  • ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1–P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

  • ACS Publications. (2014). Biological Matching of Chemical Reactivity: Pairing Indole Nucleophilicity with Electrophilic Isoprenoids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole. Retrieved from [Link]

  • PMC. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

  • Penn State Research Database. (n.d.). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 4-Chloro-3-methyl-1H-indole for Researchers and Drug Development Professionals

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its inherent ability to interact with various biological targets has established it as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview of a specific substituted indole, 4-Chloro-3-methyl-1H-indole, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, synthesis, and potential applications, with a focus on providing practical, field-proven insights.

Chemical Properties and Structure

4-Chloro-3-methyl-1H-indole (CAS Registry Number: 858236-14-3) is a halogenated and methylated derivative of indole.[3] The presence of the chloro and methyl groups at the 4 and 3 positions, respectively, significantly influences its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

PropertyValueSource
CAS Number 858236-14-3[3]
Molecular Formula C₉H₈ClN[3]
Molecular Weight 165.62 g/mol [3]
Canonical SMILES CC1=CNC2=C1C(=CC=C2)Cl[3]
InChI InChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3[3]

Commercial Availability and Supplier Evaluation

4-Chloro-3-methyl-1H-indole is commercially available from a number of chemical suppliers, facilitating its use in research and development. When sourcing this compound, it is crucial to assess supplier reliability based on the completeness of provided documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), as well as the availability of analytical data.

SupplierCatalog NumberAdditional Information
Molport Molport-035-774-439Lists multiple suppliers for this compound.[3]
BLD Pharm BD140997Provides access to NMR, HPLC, and LC-MS data upon request.[4]
AChemBlock M15255Provides basic physical properties.[5]
ChemBridge 7937963A component of their screening libraries.[6]

Synthesis of 4-Chloro-3-methyl-1H-indole

The synthesis of substituted indoles is a well-established area of organic chemistry, with the Fischer indole synthesis being a prominent and versatile method.[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

A plausible and commonly employed route to 4-Chloro-3-methyl-1H-indole is through the Fischer indole synthesis, starting from (4-chlorophenyl)hydrazine and propanal.

Fischer Indole Synthesis Reactant1 (4-chlorophenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Reactant1->Hydrazone Reactant2 Propanal Reactant2->Hydrazone Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation & Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 4-Chloro-3-methyl-1H-indole Cyclization->Product Aromatization

Caption: Generalized Fischer Indole Synthesis Workflow.

Experimental Protocol: A Representative Fischer Indole Synthesis

The following is a generalized protocol for the Fischer indole synthesis, which can be adapted for the synthesis of 4-Chloro-3-methyl-1H-indole. Researchers should optimize reaction conditions for their specific needs.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Propanal

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Hydrazone Formation:

    • Dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Slowly add propanal to the solution while stirring.

    • Continue stirring at room temperature for 1-2 hours. The formation of a precipitate often indicates the formation of the hydrazone.

    • The hydrazone can be isolated by filtration, washed with cold ethanol, and dried, or used directly in the next step.

  • Cyclization:

    • In a round-bottom flask equipped with a reflux condenser, add the prepared hydrazone.

    • Carefully add the acid catalyst (e.g., polyphosphoric acid). Caution: This reaction can be exothermic.

    • Heat the reaction mixture, typically between 80-150 °C, and monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude 4-Chloro-3-methyl-1H-indole by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

The indole nucleus is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[1] Substituted indoles, such as 4-Chloro-3-methyl-1H-indole, are of significant interest in drug discovery, particularly in the fields of oncology and infectious diseases.

Potential as Kinase Inhibitors

Protein kinases are critical targets in drug discovery, especially for cancer therapies. The indole scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.[8] The ATP-binding site of many kinases can accommodate the planar indole ring system, and substitutions on the ring, such as the chloro and methyl groups in 4-Chloro-3-methyl-1H-indole, can be tailored to achieve specific interactions and enhance inhibitory activity. While specific data for 4-Chloro-3-methyl-1H-indole as a kinase inhibitor is not widely published, its structural features make it a compelling candidate for screening against various kinase targets.

Anticancer and Antimicrobial Potential

Indole derivatives have demonstrated a broad range of anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and topoisomerases.[1] Furthermore, the indole scaffold is found in compounds with promising antimicrobial properties. The specific substitution pattern of 4-Chloro-3-methyl-1H-indole could confer novel biological activities in these therapeutic areas.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Acquisition cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of 4-Chloro-3-methyl-1H-indole HTS High-Throughput Screening Synthesis->HTS Targeted Target-Based Assays (e.g., Kinase Panels) Synthesis->Targeted Procurement Commercial Procurement Procurement->HTS Procurement->Targeted SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Targeted->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Models ADME->InVivo

Caption: A typical drug discovery workflow for a novel compound.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Researchers should always consult the specific SDS provided by their supplier for the most accurate and up-to-date safety information.

Analytical Data

Characterization of 4-Chloro-3-methyl-1H-indole is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of spectra for this specific compound is limited, researchers can expect characteristic signals corresponding to its structure. For instance, in ¹H NMR spectroscopy, one would expect signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. In ¹³C NMR, distinct signals for the nine carbon atoms would be observed.

Conclusion

4-Chloro-3-methyl-1H-indole is a readily accessible substituted indole with significant potential for application in drug discovery and development. Its unique substitution pattern makes it an attractive candidate for screening in various therapeutic areas, particularly as a kinase inhibitor in oncology. This guide has provided a foundational understanding of its chemical properties, availability, synthesis, and potential applications. As with any research endeavor, it is imperative for scientists to consult primary literature and supplier-specific documentation to ensure the safe and effective use of this compound in their work.

References

  • Molport. 4-chloro-3-methyl-1H-indole. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2000, 77, 1. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloroindole 99%. Available from: [Link]

  • Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.
  • Capot Chemical Co., Ltd. MSDS of 4-Chloro-3-methyl-7-azaindole. Available from: [Link]

  • Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • ResearchGate. Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - A mild and efficient ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. Available from: [Link]

  • ChemRadar. 4-CHLORO-3-METHYL-1H-INDAZOLE CAS#16640-87-2 | FCMD | Food Contact Materials Regulations Database. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Justia Patents. Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. Available from: [Link]

  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Google Patents. CN112028813B - 4-position chloroindole compound and preparation method thereof.
  • Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

  • PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]

  • Working Group for New TB Drugs. Drug Targets. Available from: [Link]

  • PMC. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. Available from: [Link]

  • SpectraBase. (4-chlorobenzyl)-(1H-indol-3-ylmethyl)amine - Optional[13C NMR]. Available from: [Link]

  • PubChem. Methyl 4-chloro-1H-indole-3-acetate. Available from: [Link]

  • ResearchGate. Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. Available from: [Link]

  • ACS Publications. In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Available from: [Link]

  • Medicines for Malaria Venture. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Madelung-Type Synthesis of Substituted Indoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Principles The Madelung indole synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Principles

The Madelung indole synthesis is a foundational transformation in heterocyclic chemistry, enabling the construction of the indole core—a privileged scaffold in pharmaceutical development. Traditionally, this reaction involves the base-catalyzed intramolecular cyclization of N-phenylamides (N-acyl-o-toluidines) to yield substituted indoles[1].

However, the Classical Madelung Synthesis requires extreme thermal conditions (250 °C – 400 °C) and harsh alkoxide bases (e.g., NaOEt, KOtBu)[1]. These conditions severely limit functional group tolerance and often lead to substrate degradation, rendering the classic method unsuitable for complex drug-like molecules[2].

To circumvent these thermodynamic barriers, modern synthetic workflows employ the Madelung-Houlihan Variation .

Causality of the Base Shift

By substituting weak alkoxide bases with strong, metal-mediated bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the reaction temperature is drastically reduced to a range of -20 °C to 25 °C[1][2]. The mechanistic causality relies on sequential deprotonation: the relatively acidic amide nitrogen is deprotonated first, followed by the weakly acidic benzylic methyl group, generating a highly reactive dianion intermediate[1]. This dianion significantly lowers the activation energy required for the subsequent intramolecular nucleophilic attack on the amide carbonyl, facilitating cyclization under mild conditions[3].

Mechanistic Workflow

The following diagram illustrates the logical progression of the Madelung-Houlihan variation, highlighting the critical intermediate states that dictate the success of the cyclization.

G N1 N-acyl-o-toluidine (Starting Material) N2 Deprotonation via n-BuLi or LDA (-20°C to 25°C) N1->N2 N3 Dianion Intermediate (N- and C-deprotonated) N2->N3 2.2 eq. Base N4 Intramolecular Nucleophilic Attack (Carbanion to Carbonyl) N3->N4 N5 Tetrahedral Hemiaminal Alkoxide N4->N5 N6 Elimination of H2O / Hydrolysis N5->N6 N7 Substituted Indole (Target Product) N6->N7 Thermodynamically driven

Mechanistic pathway of the modified Madelung (Madelung-Houlihan) indole synthesis.

Reaction Optimization & Quantitative Data

Selecting the appropriate protocol depends heavily on the electronic nature of the substrate. Recent advancements have introduced one-pot tandem systems, such as the LiN(SiMe3)2/CsF mediated synthesis, which directly couples benzoates and o-toluidines without requiring pre-synthesized amides[4].

Table 1: Comparative Analysis of Madelung Synthesis Variations

ParameterClassic MadelungMadelung-Houlihan VariationTandem LiHMDS/CsF System
Base Reagent NaNH₂, NaOEt, KOtBun-BuLi, LDALiN(SiMe₃)₂ / CsF
Temperature 250 °C – 400 °C-20 °C to 25 °C110 °C
Solvent System Neat, HexaneAnhydrous THFTBME
Precursor N-acyl-o-toluidineN-acyl-o-toluidineBenzoate + o-toluidine
Functional Tolerance Very Low (Harsh conditions)Moderate to HighHigh
Typical Yields 20% - 60%50% - 85%50% - 90%

Experimental Protocols

Protocol A: Madelung-Houlihan Variation (Low-Temperature Cyclization)

This protocol is optimized for thermally labile substrates where high-temperature degradation is a primary concern[2].

Reagents Required:

  • N-acyl-o-toluidine (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a three-neck round-bottom flask. Flush with Argon. Dissolve N-acyl-o-toluidine (1.0 equiv) in anhydrous THF (0.1 M concentration)[2].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C[2]. Causality: Low temperatures prevent premature intermolecular side reactions before the dianion is fully formed.

  • Base Addition: Slowly add n-BuLi (2.2 equiv) via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C[2].

    • Self-Validating Checkpoint: The generation of the dianion intermediate is typically accompanied by a distinct color change (often deep red or purple). If this color transition does not occur, it indicates that the n-BuLi has been compromised by moisture or is of insufficient titer.

  • Cyclization: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C - 25 °C). Stir for 2–4 hours.

  • Quenching & Isolation: Quench the reaction carefully with cold water or saturated NH₄Cl to hydrolyze the hemiaminal alkoxide and drive the elimination of water[1]. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Tandem Madelung Synthesis (LiHMDS/CsF System)

Developed to streamline the synthesis into a one-pot cascade, this method bypasses the isolation of N-acyl-o-toluidines, directly yielding N-substituted-2-phenylindoles[4].

Reagents Required:

  • Methyl benzoate (1.0 equiv)

  • N-methyl-o-toluidine (1.0 equiv)

  • LiN(SiMe₃)₂ (LiHMDS, 3.0 equiv)

  • Cesium Fluoride (CsF, 3.0 equiv)

  • tert-Butyl methyl ether (TBME)

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox or under strict Argon flow, charge a pressure-resistant reaction vial with methyl benzoate (1.0 equiv), N-methyl-o-toluidine (1.0 equiv), LiN(SiMe₃)₂ (3.0 equiv), and CsF (3.0 equiv)[4].

  • Solvent Addition: Add TBME to achieve a concentration of approx. 2.0 M. Seal the vial. Causality: CsF acts as a critical activator for the base complex, securing the high efficiency of the tandem amidation-cyclization sequence[4].

  • Heating: Heat the reaction mixture at 110 °C for 12 hours[4].

    • Self-Validating Checkpoint: TLC monitoring (UV-active spots) should show the complete consumption of the benzoate ester. The presence of intermediate amides on the TLC plate indicates incomplete cyclization, requiring extended heating.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Concentrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

  • Exothermic Control Failure: The addition of n-BuLi is highly exothermic. Failure to maintain internal temperatures below -70 °C during addition can lead to substrate degradation or intermolecular condensation[2]. Use an internal probe thermometer, not just a bath thermometer.

  • Incomplete Cyclization in Protocol A: If TLC indicates unreacted starting material or mono-anion intermediates, verify the quality of the n-BuLi via titration (e.g., using N-benzylbenzamide). Even trace moisture in the THF solvent will rapidly quench the organolithium reagent, preventing the requisite dianion formation.

  • Steric Hindrance: Substrates with bulky substituents adjacent to the benzylic methyl group may require elevated temperatures (up to 40 °C) post-deprotonation to force the intramolecular nucleophilic attack.

References

  • Madelung synthesis - Wikipedia. wikipedia.org.[Link]

  • Indole synthesis: a review and proposed classification - PMC. nih.gov.[Link]

  • Synthesis and Chemistry of Indole. bhu.ac.in.[Link]

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. acs.org.[Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. acs.org.[Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. nih.gov.[Link]

Sources

Application

Application Note: Protocol for the Regioselective N-Alkylation of 4-Chloro-3-methyl-1H-indole

Introduction & Mechanistic Rationale The functionalization of the indole pharmacophore is a cornerstone of medicinal chemistry and drug development. N-alkylation is a fundamental transformation in this space, yet it is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of the indole pharmacophore is a cornerstone of medicinal chemistry and drug development. N-alkylation is a fundamental transformation in this space, yet it is frequently plagued by poor regioselectivity. Because the intermediate indolate anion is an ambident nucleophile, competing C3-alkylation is a notorious side reaction that diminishes yields and complicates purification[1].

However, 4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3, MW: 165.62 g/mol ) presents a distinct mechanistic advantage for synthetic chemists[2].

  • Steric & Structural Blockade: The presence of the methyl group at the C3 position effectively blocks the C3-alkylation pathway, forcing the reaction to proceed with exclusive N1-regioselectivity[1].

  • Electronic Effects: The 4-chloro substituent exerts a mild inductive electron-withdrawing effect (-I effect). This slightly increases the acidity of the N-H bond compared to an unsubstituted indole, facilitating complete deprotonation during the initial activation step[1].

Mechanism Substrate 4-Chloro-3-methyl- 1H-indole Base Deprotonation (NaH or KOH) Substrate->Base Base addition Intermediate Indolate Anion (Exclusive N-Nucleophile) Base->Intermediate -H2 or -H2O Electrophile Alkyl Halide (R-X) Addition Intermediate->Electrophile SN2 Attack Product N-Alkyl-4-chloro- 3-methylindole Electrophile->Product -X (Leaving Group)

Mechanistic pathway for the N-alkylation of 4-Chloro-3-methyl-1H-indole.

Experimental Workflows: Causality & Selection

The choice of reaction conditions dictates the reaction kinetics, yield, and functional group tolerance. We present two validated methodologies tailored to different developmental stages:

  • Method A (Classical Strong Base): Utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF)[1]. The polar aprotic nature of DMF heavily solvates the sodium cation, leaving the indolate anion highly reactive ("naked"). This is the gold standard for unreactive alkyl halides and early-stage discovery[3].

  • Method B (Phase-Transfer Catalysis - PTC): Utilizes a biphasic system (e.g., Toluene/Water) with KOH and a quaternary ammonium salt[4]. This method avoids the strict anhydrous conditions required for NaH and is highly scalable, making it ideal for late-stage functionalization, scale-up, or moisture-sensitive environments[5].

Optimization Parameters & Quantitative Comparison

To assist in protocol selection, the quantitative and operational parameters of both methods are summarized below. Note that leaving group reactivity on the alkylating agent strictly follows the trend: I > Br > Cl > OTs [4].

ParameterMethod A (NaH / DMF)Method B (PTC / Biphasic)
Base NaH (1.1 - 1.5 eq.)KOH (aq) (3.0 eq.)
Solvent Anhydrous DMF or THFToluene / Water
Temperature 0 °C to Room TempRoom Temp to 60 °C
Reaction Time 1 - 4 hours4 - 12 hours
Moisture Sensitivity High (Requires inert atmosphere)Low (Aqueous system used)
Best Suited For Unreactive electrophiles, fast kineticsScalability, sensitive substrates
Primary Byproducts H 2​ gas, mineral oilNone (Aqueous waste)

Pro-Tip for Method A & B: If utilizing an alkyl chloride, the addition of a catalytic amount of Potassium Iodide (KI, 0.1 eq.) can significantly accelerate the reaction via an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate[4].

Step-by-Step Methodologies

Method A: NaH/DMF Protocol (High Reactivity)

Causality Note: NaH is typically supplied as a 60% dispersion in mineral oil. While the mineral oil can be washed with hexanes prior to use, it is generally left in the mixture for small-scale reactions as it acts as a thermal buffer and does not interfere with the alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen or argon atmosphere, add 4-Chloro-3-methyl-1H-indole (1.0 eq.)[1]. Dissolve the substrate in anhydrous DMF to achieve a concentration of 0.1–0.5 M[1].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1–1.5 eq., 60% dispersion) portion-wise to control the exotherm[1]. Caution: Hydrogen gas is rapidly evolved. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature until H 2​ evolution completely ceases, visually confirming the complete formation of the indolate anion[3].

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add the alkylating agent (R-X, 1.0–1.2 eq.) dropwise[1]. Stir for 2–4 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via LC-MS. The reaction is deemed complete when the starting material peak at m/z 166 [M+H] + disappears[4],[2].

  • Work-up: Quench the reaction carefully by the slow addition of saturated aqueous NH 4​ Cl at 0 °C to neutralize any unreacted NaH[1]. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with deionized water (5x) to pull the DMF into the aqueous phase, followed by a final brine wash[3].

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient)[1].

Workflow Step1 1. Substrate Preparation Dissolve Indole in Anhydrous DMF Step2 2. Deprotonation Add 1.1-1.5 eq NaH at 0 °C Step1->Step2 Step3 3. Alkylation Dropwise addition of 1.0-1.2 eq R-X Step2->Step3 Stir 30 min, H2 evolution ceases Step4 4. Quench & Workup Saturated NH4Cl (aq) + EtOAc Extraction Step3->Step4 Monitor via LC-MS/TLC Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Dry over Na2SO4, concentrate

Step-by-step experimental workflow for classical NaH-mediated N-alkylation.

Method B: Phase-Transfer Catalysis (Mild & Scalable)

Causality Note: The phase-transfer catalyst (PTC) shuttles the hydroxide ion from the aqueous phase into the organic phase to deprotonate the indole. It subsequently stabilizes the resulting indolate anion as an ion pair, facilitating nucleophilic attack on the alkyl halide without requiring anhydrous polar aprotic solvents.

  • Preparation: In a standard round-bottom flask, dissolve 4-Chloro-3-methyl-1H-indole (1.0 eq.) and the alkylating agent (1.2 eq.) in Toluene to achieve a concentration of 0.2 M[4].

  • Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB, 0.1 eq.) to the organic solution, followed immediately by a 50% aqueous KOH solution (3.0 eq.)[4],[5].

  • Alkylation: Stir the biphasic mixture vigorously at room temperature. Vigorous stirring is critical to maximize the interfacial surface area, which is the rate-limiting physical step for the PTC[5]. If the electrophile is heavily hindered, the reaction may be heated to 60 °C.

  • Work-up: Once complete (verified by TLC/LC-MS), dilute the mixture with water and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na 2​ SO 4​ , and concentrated under reduced pressure prior to purification.

References

  • Bandini, M., et al. - Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry (PubMed).[Link]

  • Childress, E. S., et al. - Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PMC (National Institutes of Health).[Link]

  • Molport Compound Database - 4-chloro-3-methyl-1H-indole | 858236-14-3. Molport. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Chloro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C4-Functionalized 3-Methylindoles The indole scaffold is a cornerstone in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C4-Functionalized 3-Methylindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The 3-methylindole moiety, in particular, is a prevalent structural motif. Functionalization of the indole core, especially at the less accessible C4 position of the benzene ring, offers a powerful strategy for modulating the pharmacological properties of these molecules and exploring new chemical space.[2][3] 4-Chloro-3-methyl-1H-indole serves as a versatile and cost-effective starting material for introducing a wide array of chemical diversity at this position through modern cross-coupling methodologies.

This comprehensive guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 4-Chloro-3-methyl-1H-indole. As a Senior Application Scientist, the following sections are designed to not only offer step-by-step procedures but also to elucidate the underlying chemical principles and rationale behind the selection of specific reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their unique synthetic challenges.

The Challenge of Activating the C-Cl Bond in Indoles

The carbon-chlorine bond is notoriously less reactive in oxidative addition to palladium(0) compared to its bromide and iodide counterparts, a critical first step in most cross-coupling catalytic cycles.[4] This is due to the higher bond dissociation energy of the C-Cl bond. For electron-rich heterocyclic systems like indoles, this challenge is further compounded. Therefore, the successful cross-coupling of 4-chloro-3-methyl-1H-indole necessitates the use of specialized catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the oxidative addition step.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7] The coupling of 4-chloro-3-methyl-1H-indole with various boronic acids or their derivatives provides a direct route to 4-aryl-3-methylindoles.

Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium precatalyst paired with a sterically hindered and electron-donating ligand is paramount. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are effective in creating a highly active, low-coordinate Pd(0) species that can readily undergo oxidative addition with the unreactive C-Cl bond.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to facilitate the reaction without causing significant side reactions with the indole core.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly employed to dissolve both the organic and inorganic reagents.[6]

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3-methyl-1H-indole

Materials:

  • 4-Chloro-3-methyl-1H-indole

  • 4-Methoxyphenylboronic acid

  • SPhos Pd G2 (or similar advanced precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chloro-3-methyl-1H-indole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Precatalyst SPhos Pd G2, XPhos Pd G3Employs bulky, electron-rich ligands to facilitate oxidative addition of the C-Cl bond.[8]
Ligand to Palladium Ratio Pre-coordinated in precatalystEnsures formation of the active catalytic species.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that activate the boronic acid.[9]
Solvent 1,4-Dioxane/Water (5:1)Biphasic system to dissolve all reactants.[6]
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier of the C-Cl bond.
Reaction Time 12-24 hoursTypically longer reaction times are needed for chloro-substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_intermediate Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar'-B(OH)₃]⁻ pd_aryl_boronate Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents 4-Chloro-3-methyl-1H-indole (Ar-Cl) + Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: General workflow for the Heck reaction of 4-Chloro-3-methyl-1H-indole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [10][11]This reaction is invaluable for the synthesis of 4-alkynyl-3-methylindoles, which are versatile intermediates for further transformations.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. [11]The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Copper-Free Conditions: Concerns about the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols. [8]These methods typically rely on highly active palladium/phosphine or palladium/NHC catalyst systems and a suitable base.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is commonly used, which also often serves as the solvent. [12]

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling for the Synthesis of 3-methyl-4-(phenylethynyl)-1H-indole

Materials:

  • 4-Chloro-3-methyl-1H-indole

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI) (for traditional protocol)

  • Triethylamine (NEt₃)

  • Anhydrous THF or DMF (for copper-free protocol)

  • Argon or Nitrogen gas

Procedure (Copper-Free):

  • To a Schlenk tube, add 4-chloro-3-methyl-1H-indole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a suitable ligand if necessary (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous triethylamine (5 mL) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterTraditional ProtocolCopper-Free ProtocolRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(OAc)₂ with bulky phosphine ligandPd(0) is the active catalyst. [11]
Co-catalyst CuI (1-5 mol%)NoneCuI facilitates the formation of copper acetylide. [11]
Base NEt₃, DIPACs₂CO₃, K₃PO₄Amine base also acts as a solvent in traditional methods.
Solvent NEt₃, THF, DMFToluene, Dioxane, DMFChoice depends on the specific protocol and temperature.
Temperature Room temp to 80 °C80-120 °CHigher temperatures may be needed for chloro-substrates in copper-free systems.

Sonogashira_Cycles

Caption: Key components and their roles in the Buchwald-Hartwig amination.

C-H Activation: A Direct Approach to C4-Arylation

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For 3-methylindole, the methyl group at the C3 position can act as a directing group to facilitate C-H activation and subsequent functionalization at the C4 position.

[13][14]#### Causality Behind Experimental Choices

  • Directing Group: The substituent at the C3 position plays a crucial role in directing the regioselectivity of the C-H activation. While a simple methyl group offers weak directing ability, other carbonyl-containing groups at C3 have been shown to be highly effective. *[14] Catalyst: Palladium(II) catalysts, such as Pd(OAc)₂, are commonly used for C-H activation reactions.

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst.

Conceptual Protocol: C4-Arylation of 3-methylindole via C-H Activation

While a direct C-H arylation of 3-methylindole at the C4 position with aryl halides is challenging, the use of a directing group at C3, such as a trifluoroacetyl group, has been shown to be effective. A[14] general procedure would involve the reaction of the C3-functionalized indole with an aryl iodide in the presence of a palladium catalyst and an oxidant.

Conclusion and Future Outlook

The cross-coupling reactions detailed in these application notes provide a robust toolkit for the functionalization of 4-chloro-3-methyl-1H-indole. The choice of reaction will depend on the desired final product, with Suzuki-Miyaura, Heck, and Sonogashira couplings offering routes to C-C bond formation, and Buchwald-Hartwig amination enabling the synthesis of C-N bonds. While the activation of the C-Cl bond presents a challenge, the use of modern, highly active catalyst systems has made these transformations feasible and efficient. The continued development of new catalysts and methodologies will undoubtedly further expand the synthetic utility of this versatile building block in drug discovery and materials science.

References

  • Fan, R., Wen, H., Chen, Z., Xia, Y., & Fang, W. (2024). A 1,3-bis(2,6-diisopropylphenyl)acenaphthoimidazol-2-ylidene (AnIPr)-ligated oxazoline palladacycle catalyzes a efficient synthesis of N-substituted 3-methylindoles from inactive o-dihaloarenes and N-allylamines. Organic Letters, 26, 22-28.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Praveen, C., & Kumar, A. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(13), 4478-4481.
  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • Wang, Z., et al. (2021). Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization- and Aromatization-Triggered Alkyl Migration. Organic Letters, 23(6), 2211-2215.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shi, Z., et al. (2018). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 9(16), 3969-3974.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Punniyamurthy, T., et al. (2019). Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. The Journal of Organic Chemistry, 84(15), 9473-9482.
  • Gulea, M., & Rossi, R. (2010). Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H). Beilstein Journal of Organic Chemistry, 6, 93.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Panda, N., et al. (2018). Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. The Journal of Organic Chemistry, 83(15), 8439-8448.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Engle, K. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Marion, N., & Nolan, S. P. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • NroChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Gotor, V., et al. (2011). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 76(11), 4583-4592.
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12448-12505.
  • Reddy, B. V. S., et al. (2019). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 6(18), 3326-3330.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, G., et al. (2015). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Matyjaszczyk, M. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wu, J., & Zhu, J. (2018). Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Organic Letters, 20(21), 6896-6900.
  • Gribble, G. W. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 21(12), 1663.
  • Shi, Z., et al. (2018). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 9(16), 3969-3974.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Journal of Organometallic Chemistry, 689(24), 4055-4063.
  • Singh, S., & Singh, J. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(1), 65-75.
  • Kaczor, A. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698.
  • Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1629-1638.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
  • de Meijere, A., & von Zezschwitz, P. (2003). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Al-Masoudi, N. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505.
  • Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
  • Nising, C. F., & Bräse, S. (2008). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 12(12), 1017-1040.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Cell-Based Assay Development for Evaluating 4-Chloro-3-methyl-1H-indole Derivatives as P2X7 Receptor Antagonists

Introduction & Mechanistic Rationale In the pursuit of novel therapeutics for chronic inflammatory and neuropathic pain, the P2X7 purinergic receptor has emerged as a highly validated target[1][2]. Unlike other ligand-ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the pursuit of novel therapeutics for chronic inflammatory and neuropathic pain, the P2X7 purinergic receptor has emerged as a highly validated target[1][2]. Unlike other ligand-gated ion channels, the P2X7 receptor exhibits a unique biphasic activation profile: brief stimulation by extracellular ATP opens a standard cation channel (permeable to Ca²⁺ and Na⁺), while prolonged stimulation drives the formation of a cytolytic macropore, ultimately triggering the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β[3][4].

Recent structure-activity relationship (SAR) studies and patent literature have identified 4-Chloro-3-methyl-1H-indole and its carboxamide derivatives as a privileged chemical scaffold for P2X7 antagonism[1][5]. The halogen substitution at the 4-position combined with the 3-methyl group provides optimal steric bulk and lipophilicity, driving high-affinity, allosteric binding that locks the receptor in a closed conformation.

To effectively screen these indole derivatives, a robust, multi-tiered assay cascade is required. This application note details the causality, design, and step-by-step execution of three orthogonal cell-based assays designed to evaluate 4-Chloro-3-methyl-1H-indole activity.

P2X7 Receptor Signaling & Assay Modalities

To thoroughly profile an antagonist, one must measure the inhibition of both immediate channel opening and downstream signaling. We utilize three distinct readouts:

  • Intracellular Calcium Flux (Fluo-4 AM): Measures immediate ion channel opening.

  • Macropore Permeability (YO-PRO-1): Measures prolonged receptor activation and pore dilation.

  • IL-1β Release (HTRF/ELISA): Measures the ultimate physiological consequence of P2X7 activation via the NLRP3 inflammasome.

P2X7_Signaling Agonist BzATP (Stable Agonist) Receptor P2X7 Receptor (ATP-Gated Ion Channel) Agonist->Receptor Binds & Activates Antagonist 4-Chloro-3-methyl-1H-indole (Allosteric Antagonist) Antagonist->Receptor Blocks Ca Ca2+ / Na+ Influx (Milliseconds) Receptor->Ca Channel Opening Pore Macropore Formation (Seconds/Minutes) Receptor->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 K+ Efflux IL1b IL-1β Release (Hours) NLRP3->IL1b Caspase-1 Cleavage

P2X7 receptor signaling pathway and points of pharmacological intervention.

Self-Validating Assay Architecture

A core requirement for high-throughput screening (HTS) is trustworthiness. Every 384-well plate must function as a self-validating system . We enforce this by calculating the Z'-factor for every plate using internal controls. A plate is strictly rejected if the Z'-factor falls below 0.5.

  • Max Signal (100% Activation): Cells + Vehicle + EC₈₀ Agonist

  • Min Signal (0% Activation): Cells + 10 µM A-438079 (Reference Antagonist) + EC₈₀ Agonist

  • Formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

Quantitative Assay Parameters
Assay ParameterCalcium Flux (Fluo-4)Macropore (YO-PRO-1)IL-1β Release (HTRF)
Readout Time 3 Minutes60 Minutes4 Hours
Agonist (BzATP) EC₈₀ ~30 µM~100 µM~250 µM
Reference Antagonist A-438079 (10 µM)A-438079 (10 µM)A-438079 (10 µM)
Expected Z'-Factor > 0.65> 0.70> 0.55
Serum Requirement 0-1% FBSStrictly Serum-Free1% FBS

Experimental Protocols

General Reagent Rationale
  • Agonist Selection: We explicitly use BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) rather than native ATP. Causality: ATP is rapidly hydrolyzed by ectonucleotidases (e.g., CD39) present on cell membranes, leading to signal decay and poor reproducibility. BzATP is a synthetic, hydrolysis-resistant analog that ensures a stable, sustained assay window.

Protocol A: Intracellular Calcium Flux Assay (Channel Opening)

This assay captures the immediate millisecond-to-second ion channel opening event.

  • Cell Seeding: Seed HEK293 cells stably expressing human P2X7 (HEK293-hP2X7) at 20,000 cells/well in a poly-D-lysine coated 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid.

    • Causality: Probenecid is strictly required to inhibit multidrug resistance proteins (MDRs) and organic anion transporters that would otherwise actively pump the Fluo-4 dye out of the cytoplasm, destroying the fluorescent signal.

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Wash the plate 3x with Assay Buffer to remove extracellular dye. Add 4-Chloro-3-methyl-1H-indole derivatives (10-point dose-response, 10 pM to 10 µM) and incubate for 30 minutes at room temperature.

    • Causality: A 30-minute pre-incubation is critical to allow the highly lipophilic indole derivatives to reach equilibrium at the allosteric binding site within the transmembrane domain.

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra (or equivalent kinetic reader). Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, inject BzATP to a final concentration of 30 µM (EC₈₀), and read continuously for 3 minutes.

Protocol B: YO-PRO-1 Macropore Permeability Assay

This assay measures the delayed macropore formation unique to P2X7[5][6]. YO-PRO-1 is a DNA-binding dye (MW ~629 Da) that is normally cell-impermeant but readily enters through the dilated P2X7 macropore.

  • Preparation: Wash overnight-seeded HEK293-hP2X7 cells twice with Serum-Free Assay Buffer (NaCl 145 mM, KCl 5 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).

    • Causality: Serum proteins (like albumin) heavily bind both YO-PRO-1 and BzATP. The presence of even 1% FBS will sequester the reagents, drastically collapsing the assay window and yielding false negatives.

  • Dye & Compound Addition: Add 2 µM YO-PRO-1 iodide simultaneously with the 4-Chloro-3-methyl-1H-indole test compounds. Incubate for 30 minutes at 37°C.

  • Stimulation & Readout: Inject BzATP (100 µM final). Immediately read fluorescence (Ex 491 nm / Em 509 nm) every 1 minute for 60 minutes at 37°C. Calculate the area under the curve (AUC) or the slope of the linear uptake phase to determine IC₅₀ values.

Protocol C: IL-1β Release (Downstream Physiological Output)

To ensure the indole derivatives block physiological inflammation, we utilize THP-1 human monocytes (which naturally express P2X7 and NLRP3).

  • Priming: Seed THP-1 cells at 50,000 cells/well. Prime with 100 ng/mL LPS for 3 hours.

    • Causality: P2X7 activation alone cannot release IL-1β. LPS priming is required to activate TLR4, which upregulates the transcription of pro-IL-1β (Signal 1). P2X7 activation then provides Signal 2 (NLRP3 inflammasome assembly and Caspase-1 cleavage).

  • Compound Incubation: Add indole derivatives and incubate for 30 minutes.

  • Stimulation: Add 250 µM BzATP and incubate for 4 hours at 37°C.

  • Detection: Centrifuge the plate (500 x g, 5 min). Transfer 16 µL of supernatant to a white 384-well plate and quantify IL-1β using a TR-FRET/HTRF assay kit (Ex 337 nm / Em 665 nm & 620 nm).

HTS Workflow Diagram

HTS_Workflow Seed 1. Cell Seeding (HEK293 / THP-1) Dye 2. Dye/Reagent Loading (Fluo-4 / YO-PRO-1) Seed->Dye Cmpd 3. Compound Incubation (Indole Derivatives) Dye->Cmpd Stim 4. Agonist Stimulation (BzATP Addition) Cmpd->Stim Read 5. Kinetic Readout (FLIPR / Plate Reader) Stim->Read QC 6. Data & QC (Z'-Factor > 0.5) Read->QC

High-throughput screening workflow for P2X7 receptor antagonists.

References

  • Indole carboxamide derivatives as P2X7 receptor antagonists. Actelion Pharmaceuticals Ltd. US Patent 9556117B2 (2017).
  • Disruption of the P2X7 purinoceptor gene abolishes chronic inflammatory and neuropathic pain. Chessell IP, et al. Pain, Vol. 114(3):386-96 (2005). Available at:[Link]

  • Mechanisms of signal transduction: altered cytokine production in mice lacking P2X7 receptors. Solle M, et al. The Journal of Biological Chemistry, Vol. 276(1):125-132 (2001). Available at:[Link]

Sources

Method

Application Note: High-Yield Synthesis and SAR Profiling of 4-Chloro-3-methyl-1H-indole Derivatives as P2X7 Receptor Antagonists

Introduction & Mechanistic Rationale The purinergic P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel that functions as a primary gatekeeper of neuroinflammation and immune response[1]. Unlike other P2X...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The purinergic P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel that functions as a primary gatekeeper of neuroinflammation and immune response[1]. Unlike other P2X family members, P2X7 is activated exclusively by high concentrations of extracellular ATP (in the millimolar range), a hallmark of cellular damage and tissue stress. Upon sustained activation, the receptor forms a large transmembrane pore, leading to massive potassium efflux and calcium influx. This ionic imbalance triggers the NLRP3 inflammasome, culminating in the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18[2].

Because P2X7 overactivation is heavily implicated in chronic neuropathic pain, rheumatoid arthritis, and neurodegenerative disorders, the discovery of potent, CNS-penetrant P2X7 antagonists is a high-priority objective in modern drug development[3].

P2X7_Signaling ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers IL1B IL-1β / IL-18 Release (Neuroinflammation) NLRP3->IL1B Caspase-1 Cleavage

Extracellular ATP-mediated P2X7 receptor activation and NLRP3 inflammasome signaling.

Scaffold Design: The 4-Chloro-3-methyl-1H-indole Core

Among the various chemotypes investigated, indole-5-carboxamides have emerged as highly efficacious P2X7 antagonists[4]. The specific functionalization of the indole core at the C3 and C4 positions is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The 4-Chloro Substituent: This bulky halogen exerts a profound stereoelectronic effect. It forces the adjacent 5-carboxamide group out of coplanarity with the indole ring system. This twisted, orthogonal conformation is an absolute requirement for the molecule to correctly orient itself within the narrow, hydrophobic allosteric binding pocket of the P2X7 receptor.

  • The 3-Methyl Substituent (Skatole Core): Unsubstituted indoles are notoriously susceptible to cytochrome P450-mediated oxidative metabolism at the electron-rich C3 position. Installing a methyl group blocks this metabolic soft spot, significantly extending the compound's half-life. Furthermore, the methyl group increases the overall lipophilicity (LogP) and optimally fills a discrete hydrophobic sub-pocket in the receptor[4].

Retrosynthetic Strategy & Workflow

To generate a robust SAR library, a divergent synthetic strategy is employed. The workflow utilizes a common intermediate, 4-chloro-3-methyl-1H-indole-5-carboxylic acid , which is synthesized via the reductive deoxygenation of a formyl precursor, followed by ester hydrolysis. This free acid is then subjected to parallel amide coupling with various aliphatic and cyclic amines[5].

Synthesis_Workflow Start Methyl 4-chloro-3-formyl- 1H-indole-5-carboxylate Step1 Reductive Deoxygenation (p-TsNHNH2, NaBH3CN) Start->Step1 Core Methyl 4-chloro-3-methyl- 1H-indole-5-carboxylate Step1->Core C3-Methylation Step2 Saponification (LiOH / H2O) Core->Step2 Acid 4-chloro-3-methyl- 1H-indole-5-carboxylic acid Step2->Acid Ester Hydrolysis Step3 Amide Coupling (EDC.HCl, HOBt, R-NH2) Acid->Step3 SAR Indole-5-carboxamide SAR Library Step3->SAR Diversification

Three-stage synthetic workflow for generating 4-chloro-3-methyl-1H-indole-5-carboxamides.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure high fidelity and reproducibility across SAR library generation[5].

Protocol A: Synthesis of Methyl 4-chloro-3-methyl-1H-indole-5-carboxylate

Causality Note: Direct alkylation of the C3 position often leads to over-alkylation or poor regioselectivity. Instead, a one-pot reductive deoxygenation of the C3-formyl group via a tosylhydrazone intermediate ensures perfect regiocontrol. Sulfolane is used as a co-solvent due to its high boiling point and excellent solvating power for the hydrazone intermediate[5].

  • Hydrazone Formation: To a solution of methyl 4-chloro-3-formyl-1H-indole-5-carboxylate (0.21 mmol) in anhydrous DMF (0.5 mL), add p-toluenesulfonic acid monohydrate (0.03 mmol), p-toluenesulfonyl hydrazide (0.27 mmol), and sulfolane (0.25 mmol).

  • Thermal Activation: Heat the reaction mixture to 100°C for 1 hour under a nitrogen atmosphere.

    • IPC: Monitor by LC-MS. The mass of the starting material[M+H]+ should completely shift to the mass of the tosylhydrazone intermediate.

  • Reduction: Cool the mixture to room temperature (20–25°C). Carefully add sodium cyanoborohydride (NaBH₃CN, 0.84 mmol).

    • Causality Note: NaBH₃CN is selected over NaBH₄ because it is milder and will not reduce the C5-methyl ester under these conditions.

  • Final Deoxygenation: Re-heat the mixture to 100°C for 2–3 hours until nitrogen evolution ceases.

  • Workup: Quench with saturated aqueous NaHCO₃ (2 mL) and extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the C3-methylated core.

Protocol B: Saponification to the Free Acid
  • Hydrolysis: Dissolve the methyl ester from Protocol A (0.20 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (2 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.0 mmol).

  • Reaction: Stir at 40°C for 4 hours.

    • IPC: TLC (Silica, 1:1 Hexanes/EtOAc) should show complete consumption of the higher Rf ester spot.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Collect the resulting white precipitate (4-chloro-3-methyl-1H-indole-5-carboxylic acid) via vacuum filtration and dry under high vacuum overnight.

Protocol C: General Amide Coupling for SAR Library (Procedure V)

Causality Note: The C5-carboxylic acid is sterically hindered by the adjacent C4-chloro group. Using EDC·HCl in combination with HOBt forms a highly reactive, yet stable, active ester that overcomes this steric bulk while preventing the racemization of any chiral amine inputs[5].

  • Activation: To a solution of 4-chloro-3-methyl-1H-indole-5-carboxylic acid (0.23 mmol) in a 1:1 mixture of DCM/DMF (0.4 mL), consecutively add N,N-Diisopropylethylamine (DIPEA, 0.69 mmol), 1-Hydroxybenzotriazole (HOBt, 0.28 mmol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.28 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add a solution of the respective amine precursor (R-NH₂, 0.25 mmol) dissolved in DCM (0.2 mL).

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Purification: Dilute with DCM (5 mL), wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer and purify the residue via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to isolate the pure indole-5-carboxamide derivative.

Structure-Activity Relationship (SAR) Profiling

The synthesized library was evaluated for P2X7 receptor antagonism using a standard FLIPR calcium flux assay (measuring the inhibition of ATP-induced Ca²⁺ influx in HEK-293 cells expressing the human recombinant P2X7 receptor)[2].

The data below illustrates the critical role of the amide R-group in driving potency. The narrow allosteric pocket heavily favors bulky, sp³-rich cycloalkyl systems over flat aromatic rings.

Compound IDAmide R-Group (R-NH₂)Human P2X7 IC₅₀ (nM)Pharmacological & Structural Notes
1 (1-hydroxy-cycloheptyl)methyl15Highly potent; the 7-membered ring optimally fills the lipophilic pocket, while the hydroxyl acts as a localized H-bond donor.
2 (1-carbamoyl-cyclohexyl)methyl28Excellent potency with improved aqueous solubility due to the terminal carbamoyl motif.
3 (1-cyano-cyclohexyl)methyl42Moderate to high potency; the cyano group acts as a strong H-bond acceptor but lacks the bulk of a carbamoyl group.
4 Benzyl450Baseline comparator; the flat sp² aromatic ring lacks the 3D volume required for optimal van der Waals interactions in the pocket.

Key Takeaway: The combination of the sterically locked 4-chloro-3-methyl-1H-indole core with a bulky, functionalized cycloalkylmethyl amine (e.g., Compound 1 and 2) yields highly potent P2X7 antagonists suitable for advanced preclinical evaluation in neuroinflammatory models.

References

  • Indole carboxamide derivatives as P2X7 receptor antagonists. Hilpert, K., et al. (Actelion Pharmaceuticals Ltd). Google Patents (US9556117B2).
  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. El Idrissi, I. G., et al. Current Medicinal Chemistry, 31(11), 1361-1403 (2024). Available at:[Link]

  • Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. Lopez-Tapia, F., et al. Journal of Medicinal Chemistry, ACS Publications (2015). Available at:[Link]

Sources

Application

Application of 4-Chloro-3-methyl-1H-indole in organic synthesis

Application Notes & Protocols: 4-Chloro-3-methyl-1H-indole in Advanced Organic Synthesis and Drug Discovery Executive Summary & Mechanistic Rationale 4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3) is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 4-Chloro-3-methyl-1H-indole in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Mechanistic Rationale

4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3) is a highly privileged building block in medicinal chemistry, specifically utilized in the synthesis of complex neuroinflammatory and analgesic agents[1]. As a Senior Application Scientist, it is critical to understand that the substitution pattern on this indole core is not arbitrary; it is a meticulously designed self-validating system for both chemical reactivity and pharmacological targeting:

  • C3-Methylation (Chemical Causality): The C3 position of an unsubstituted indole is highly nucleophilic and prone to unwanted electrophilic aromatic substitutions or oxidative dimerization. By installing a methyl group at C3, the core is chemically locked, forcing subsequent electrophilic functionalizations (such as formylation) to occur selectively on the benzenoid ring (typically at C5)[2].

  • C4-Chlorination (Pharmacological Causality): The inductive electron-withdrawing effect of the chlorine atom deactivates the indole core, enhancing the molecule's metabolic stability against cytochrome P450-mediated oxidation. Sterically, the bulky C4-chloro group induces a conformational lock when substituents are added at C5. This specific geometry is an absolute requirement for the molecule to correctly dock into the narrow, hydrophobic allosteric binding pocket of the P2X7 receptor[1].

Key Application: Synthesis of P2X7 Receptor Antagonists

The primary industrial application of 4-Chloro-3-methyl-1H-indole is serving as the foundational scaffold for Indole Carboxamides , which act as potent antagonists of the P2X7 receptor[1]. The P2X7 receptor is an ATP-gated ion channel heavily involved in microglial activation. When extracellular ATP binds to P2X7, it triggers Ca²⁺ influx and K⁺ efflux, leading to the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β[3]. Blocking this pathway is a validated strategy for treating neuropathic pain and chronic inflammation[1].

Mechanism of action for indole carboxamide P2X7 antagonists in neuroinflammation.

Synthetic Workflow & Experimental Protocols

To convert the starting material into a bioactive therapeutic, a rigorous, self-validating synthetic sequence is employed. The workflow transitions from core functionalization to late-stage amide coupling.

Synthetic workflow for generating P2X7 antagonists from 4-Chloro-3-methyl-1H-indole.

Protocol 1: Synthesis of 4-Chloro-3-methyl-1H-indole-5-carboxylic acid

Objective: Regioselective functionalization of the C5 position. Mechanistic Insight: Direct carboxylation of the benzenoid ring is difficult due to the electron-rich nature of the pyrrole ring. A Vilsmeier-Haack reaction is utilized because the bulky C4-chlorine and C3-methyl groups sterically and electronically direct the chloromethyleneiminium ion exclusively to the C5 position[2].

Step-by-Step Methodology:

  • Formylation: Dissolve 4-chloro-3-methyl-1H-indole (1.0 eq) in anhydrous DMF. Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Dropwise add POCl₃ (1.2 eq). The Vilsmeier reagent forms in situ.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 165) vanishes, replaced entirely by the aldehyde intermediate (m/z 193).

  • Quench carefully with saturated aqueous sodium acetate, extract with ethyl acetate, and concentrate.

  • Pinnick Oxidation: Dissolve the crude 4-chloro-3-methyl-1H-indole-5-carboxaldehyde in a mixture of t-BuOH and water (4:1).

  • Add NaH₂PO₄ (to buffer the solution and prevent chlorite decomposition) and 2-methyl-2-butene (as a hypochlorite scavenger to prevent unwanted aromatic chlorination).

  • Add NaClO₂ (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 3 using 1M HCl to precipitate the pure 4-chloro-3-methyl-1H-indole-5-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Amide Coupling for P2X7 Antagonists

Objective: Synthesize 4-Chloro-3-methyl-1H-indole-5-carboxylic acid (1-hydroxy-cycloheptylmethyl)-amide[1]. Mechanistic Insight: We utilize EDC·HCl and HOBt. EDC forms an unstable O-acylisourea intermediate. HOBt immediately traps this to form a stable, highly reactive OBt active ester. This specific causality prevents the formation of dead-end N-acylurea byproducts and accelerates the reaction with sterically hindered cycloalkylamines[4].

Step-by-Step Methodology:

  • Dissolve 4-chloro-3-methyl-1H-indole-5-carboxylic acid (0.23 mmol) in a 1:1 mixture of anhydrous DCM and DMF (0.4 mL)[4].

  • Add N,N-Diisopropylethylamine (DIPEA, 0.69 mmol) to deprotonate the carboxylic acid and neutralize the incoming amine salt[4].

  • Add HOBt (0.28 mmol) and EDC·HCl (0.28 mmol). Stir for 15 minutes at room temperature to ensure complete active ester formation[4].

  • Add the amine precursor (e.g., 1-(aminomethyl)cycloheptanol, 0.25 mmol) dissolved in a minimal amount of DCM[4].

  • Stir for 12 hours at room temperature.

  • In-Process Control (IPC): Analyze via LC-MS. The target mass for the cycloheptyl derivative is [M+H]⁺ = 335.15[1].

  • Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Quantitative Data & Optimization

Table 1: Reaction Optimization for the Amide Coupling Step Data demonstrates the necessity of the HOBt additive for sterically hindered amines.

Coupling ReagentAdditiveBaseSolventYield (%)Mechanistic Note
EDC·HCl HOBt DIPEA DCM/DMF 85% Optimal; suppresses N-acylurea formation[4].
HATUNoneDIPEADMF78%Rapid conversion, but economically prohibitive for scale-up.
DCCDMAPTEADCM55%Hindered by difficult DCU byproduct removal.
EDC·HClNoneDIPEADCM/DMF30%High rate of dead-end O-acylisourea rearrangement.

Table 2: Pharmacological Evaluation of 4-Chloro-3-methyl-1H-indole Derivatives In vitro profiling of synthesized indole carboxamides against the human P2X7 receptor[1].

Compound Derivative (Amide Substituent)TargetIC₅₀ (nM)Primary Indication
(1-hydroxy-cycloheptylmethyl)-amideP2X7 Receptor< 50Neuropathic Pain[1]
(1-carbamoyl-cyclohexylmethyl)-amideP2X7 Receptor< 100Chronic Inflammation[1]
(1-cyano-cyclohexylmethyl)-amideP2X7 Receptor< 200Neurodegeneration[1]

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents. 1

  • Role of Nucleotide P2 Receptors in the Immune System: Focus on Effector T Cells. National Center for Biotechnology Information (PMC). 3

  • Cas 876-72-2, 4-Chloroindole-3-carbaldehyde (Downstream Synthesis). LookChem. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3-methyl-1H-indole Synthesis

Welcome to the Technical Support Center. The synthesis of 4-chloro-3-methyl-1H-indole presents unique regiochemical and chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-chloro-3-methyl-1H-indole presents unique regiochemical and chemoselective challenges. As a privileged scaffold in drug development, securing a high-yielding, scalable route is critical. This guide synthesizes field-proven insights and mechanistic rationale to help you troubleshoot common synthetic bottlenecks and optimize your workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Fischer Indole Synthesis (FIS) yielding a mixture of 4-chloro and 6-chloro isomers? Causality & Mechanism: The classic Fischer Indole Synthesis involves the acid-catalyzed [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate[1]. When using 3-chlorophenylhydrazine as a starting material, this rearrangement can occur at either of the two available ortho positions. Attack at the C2 position (adjacent to the chlorine) is sterically hindered by the bulky halogen. Consequently, the reaction transition state strongly favors the unobstructed C6 position, leading to 6-chloro-3-methyl-1H-indole as the major thermodynamic product, with the desired 4-chloro isomer formed only in minor amounts (typically <30%). Solution: While extensive chromatographic separation can isolate the 4-chloro isomer, the inherent regioselectivity flaw makes FIS inefficient for this specific target. We recommend transitioning to a bottom-up regioselective approach.

Q2: What is the recommended alternative for strictly regioselective synthesis? Expertise & Experience: To guarantee absolute regiocontrol, you should utilize the Leimgruber-Batcho Indole Synthesis [2]. By starting with 2-chloro-6-nitrotoluene, the relative positions of the chlorine atom and the future indole nitrogen are permanently fixed before the ring is even formed. The validated workflow consists of:

  • Enamine Formation : Condensation of 2-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive Cyclization : Reduction of the nitro group triggers spontaneous cyclization to yield pure 4-chloroindole[2].

  • C3-Functionalization : A Vilsmeier-Haack formylation installs a formyl group exclusively at the C3 position[3].

  • Reduction : The resulting 4-chloroindole-3-carboxaldehyde is reduced to yield the final 4-chloro-3-methyl-1H-indole.

Q3: Why should I avoid Palladium on Carbon (Pd/C) during the Leimgruber-Batcho reduction step? Field-Proven Insight: While Pd/C with hydrogen gas is a standard reductant for the Leimgruber-Batcho cyclization[2], applying it to halogenated substrates often leads to unwanted hydrodehalogenation (cleavage of the C-Cl bond). To preserve the 4-chloro substituent, you must use milder, chemoselective reducing conditions, such as Iron powder in Acetic Acid (Fe/AcOH) or Raney Nickel.

Q4: My Vilsmeier-Haack formylation is producing dark tar and low yields. How can I optimize this? Troubleshooting: Tarring in Vilsmeier-Haack reactions of electron-rich indoles is a classic symptom of localized overheating and decomposition of the highly reactive chloroiminium (Vilsmeier) reagent[4]. Actionable Steps:

  • Temperature Control : Ensure the internal temperature remains strictly below 10 °C during the dropwise addition of POCl₃ to DMF[4].

  • Controlled Quenching : The hydrolysis of the iminium intermediate is highly exothermic. Quench by pouring the reaction mixture slowly onto a large excess of crushed ice or cold saturated sodium acetate solution to prevent product degradation[3].

Methodological Comparison: FIS vs. Leimgruber-Batcho

ParameterFischer Indole Synthesis (FIS)Leimgruber-Batcho + Vilsmeier-Haack
Starting Materials 3-Chlorophenylhydrazine + Propionaldehyde2-Chloro-6-nitrotoluene + DMF-DMA
Regioselectivity Poor (Mixture of 4-Cl and 6-Cl isomers)Excellent (100% 4-Chloro)
Overall Yield Low (~15-25% for the 4-Cl isomer)High (~60-70% over 3 steps)
Dehalogenation Risk LowModerate (Requires chemoselective reduction)
Scalability Poor (Due to difficult isomer separation)Excellent (Self-validating intermediates)

Validated Experimental Protocols

Workflow: Regioselective Synthesis of 4-Chloro-3-methyl-1H-indole

Step 1: Leimgruber-Batcho Cyclization to 4-Chloroindole

  • Enamine Formation : In a round-bottom flask, dissolve 1.0 eq of 2-chloro-6-nitrotoluene in anhydrous DMF. Add 1.5 eq of DMF-DMA and 0.1 eq of pyrrolidine. Heat the mixture to 110 °C for 3-4 hours under nitrogen until the solution turns deep red[2]. Concentrate under reduced pressure.

  • Chemoselective Reduction : Dissolve the crude enamine in glacial acetic acid. Slowly add 5.0 eq of Iron (Fe) powder. Heat to 85 °C for 2 hours. The iron selectively reduces the nitro group to an amine without cleaving the C-Cl bond, prompting spontaneous cyclization.

  • Workup : Filter the mixture through Celite to remove iron salts. Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Dry and concentrate to yield 4-chloroindole.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation : Cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent decomposition[4].

  • Formylation : Dissolve the 4-chloroindole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Warm the reaction to 85 °C for 2 hours[3].

  • Hydrolysis : Cool the mixture and pour it slowly onto crushed ice[3]. Add 5M NaOH dropwise until the pH reaches 8-9. Collect the precipitated 4-chloroindole-3-carboxaldehyde via vacuum filtration and wash with cold water.

Step 3: Reduction to 3-Methylindole

  • Reduction : Suspend 4-chloroindole-3-carboxaldehyde (1.0 eq) in THF. Slowly add Sodium Borohydride (NaBH₄, 3.0 eq). Cool to 0 °C and carefully add Trifluoroacetic acid (TFA, 4.0 eq) dropwise.

  • Workup : Stir at room temperature for 4 hours. Quench with water, neutralize with NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography to isolate pure 4-chloro-3-methyl-1H-indole.

Pathway Visualizations

FIS SM 3-Chlorophenylhydrazine + Propionaldehyde Hydrazone Ene-hydrazine Tautomer SM->Hydrazone H+, -H2O PathA [3,3]-Sigmatropic Shift at C2 (Sterically Hindered) Hydrazone->PathA Minor Pathway PathB [3,3]-Sigmatropic Shift at C6 (Unobstructed) Hydrazone->PathB Major Pathway ProdA 4-Chloro-3-methyl-1H-indole (Minor Product) PathA->ProdA Cyclization, -NH3 ProdB 6-Chloro-3-methyl-1H-indole (Major Product) PathB->ProdB Cyclization, -NH3

Figure 1: Divergent regioselectivity in the Fischer Indole Synthesis of 3-chlorophenylhydrazine.

LB SM 2-Chloro-6-nitrotoluene Enamine Nitroenamine Intermediate SM->Enamine DMF-DMA Pyrrolidine Indole 4-Chloroindole Enamine->Indole Fe, AcOH (Reduction) Aldehyde 4-Chloroindole- 3-carboxaldehyde Indole->Aldehyde POCl3, DMF (Vilsmeier-Haack) Product 4-Chloro-3-methyl- 1H-indole Aldehyde->Product NaBH4, TFA (Reduction)

Figure 2: Regioselective synthesis workflow via the Leimgruber-Batcho and Vilsmeier-Haack sequence.

References[1] Fischer indole synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis[2] Leimgruber–Batcho indole synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis[3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem. URL: https://www.benchchem.com/[4] Reaction condition modifications for indole-3-carboxaldehyde synthesis. BenchChem. URL: https://www.benchchem.com/

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Chloro-3-methyl-1H-indole

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the notoriously difficult purification of 4-chloro-3-methyl-1H-indole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the notoriously difficult purification of 4-chloro-3-methyl-1H-indole .

As a critical building block in the synthesis of 1 used to treat chronic inflammatory and neuropathic pain[1], obtaining this intermediate in high purity is paramount. However, researchers frequently encounter severe chromatographic degradation and crystallization failures (such as "oiling out")[2]. This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure high-yield recovery.

Part 1: Quantitative Analytics & Solvent Parameters

Before initiating purification, consult the validated parameters below. These solvent systems have been optimized to balance the solubility curve of the indole core against its propensity for acid-catalyzed degradation.

Purification ParameterRecommended Value / SystemMechanistic PurposeExpected Recovery
Flash Chromatography Heptane / EtOAc (90:10 → 50:50)Gradient elution of non-polar impurities followed by the indole core.75–85%
Silica Gel Deactivation 1% v/v Triethylamine (Et₃N)Neutralizes acidic silanols to prevent pyrrole ring protonation/oxidation.> 90%
Crystallization Solvent Isopropyl ether (IPE) / HexaneLow-boiling anti-solvent system to keep phase separation temp below MP.80–85%
Cooling Rate 0.5 °C / minAllows orderly crystal lattice formation, preventing solute trapping.N/A

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During silica gel chromatography, my 4-chloro-3-methyl-1H-indole degrades, turning pink or brown on the column. What is the chemical cause, and how do I prevent it? Causality: The pyrrole ring of the indole is highly electron-rich. Standard silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. These acids protonate the C2 or C3 positions of the indole, facilitating oxidative dimerization or ring-opening to oxindoles in the presence of ambient oxygen[3]. Solution: You must deactivate the silica gel. Pre-flush your column with a mobile phase containing 1% Triethylamine (Et₃N) to neutralize the acidic sites. Additionally, wrap the column in aluminum foil to prevent photo-catalyzed oxidation.

Q2: I am trying to recrystallize my product, but it forms a stubborn, viscous oil at the bottom of the flask instead of crystals. Why does it "oil out"? Causality: "Oiling out" occurs when the melting point of your solute is lower than the temperature at which it phase-separates from the solvent[2]. As the solution cools, it crosses the liquid-liquid binodal curve before hitting the solid-liquid solubility curve. The compound becomes supersaturated and drops out as an impure liquid phase. Solution: Switch to a solvent system with a lower boiling point (e.g., Isopropyl ether/Hexane instead of Ethanol/Water). Lower the temperature of the solution very slowly (0.5 °C/min) and introduce a seed crystal before the solution reaches the phase-separation temperature.

Part 3: Self-Validating Experimental Protocols

Protocol A: Deactivated Flash Chromatography

This protocol utilizes a diagnostic validation step to ensure your compound will survive the column.

  • System Validation (2D-TLC): Spot the crude 4-chloro-3-methyl-1H-indole in the bottom-left corner of a square silica TLC plate. Develop in 80:20 Heptane/EtOAc. Dry the plate completely, rotate it 90°, and develop it again in the same solvent.

    • Validation Check: If the resulting spots deviate from a perfect diagonal line, your indole is actively degrading on the silica. This strictly mandates the use of triethylamine deactivation.

  • Column Preparation: Slurry pack the column using silica gel and a mixture of 90:10 Heptane/EtOAc containing 1% Et₃N. Flush with 3 column volumes to fully neutralize the stationary phase.

  • Loading: Dissolve the crude mixture in a minimal volume of the starting mobile phase. If solubility is poor, dry-load the sample onto Celite (do not use silica for dry-loading to minimize acid-contact time).

  • Elution: Run a gradient from 90:10 to 50:50 Heptane/EtOAc to separate the target compound from regioisomers[4]. Monitor fractions via UV (254 nm).

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Protocol B: Anti-Solvent Crystallization

This protocol prevents "oiling out" by validating the solvent saturation curve at a micro-scale before bulk processing.

  • Solvent Selection: Dissolve the semi-pure indole in a minimal amount of warm Isopropyl ether (IPE) at 45°C.

  • Anti-Solvent Titration (Validation Step): Transfer a 1 mL aliquot of the hot solution to a test tube. Add Hexane dropwise while cooling rapidly.

    • Validation Check: If an oil droplet forms, the solvent ratio is incorrect for your current impurity profile. Adjust the bulk IPE volume until the test-tube aliquot yields distinct turbidity that resolves into solid particulates upon scratching.

  • Bulk Crystallization: Once validated, add Hexane to the bulk solution at 45°C until the solution becomes faintly cloudy.

  • Nucleation: Remove from heat. Scratch the inside of the flask vigorously with a glass rod to create nucleation sites, or add a pure seed crystal[2].

  • Controlled Cooling: Cool the flask at a strict rate of 0.5 °C/min down to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum.

Part 4: Workflow Visualizations

Pathway A Aniline Derivative (Starting Material) B 4-Chloro-3-methyl-1H-indole (Target Intermediate) A->B Fischer Indole Synthesis C 4-Chloro-3-methyl-1H-indole -5-carboxylic acid B->C Formylation & Oxidation D P2X7 Receptor Antagonist (Neuropathic Pain Drug) C->D Amide Coupling (e.g., Cycloheptylamine)

Fig 1: Synthetic pathway of 4-chloro-3-methyl-1H-indole into P2X7 receptor antagonists.

OilingOut Start Phase Separation: Product 'Oils Out' Check Is solvent BP higher than product MP? Start->Check Action1 Switch to lower BP solvent (e.g., IPE/Hexane) Check->Action1 Yes Action2 Add co-solvent to alter saturation curve Check->Action2 No Seed Induce Nucleation: Scratch flask & seed Action1->Seed Action2->Seed Success Pure Crystalline Indole Product Seed->Success Slow cooling (0.5°C/min)

Fig 2: Troubleshooting logic tree for resolving "oiling out" during indole crystallization.

Part 5: References

  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2) Source: Google Patents URL:

  • Title: Patent Application Publication US 2015/0344425A1 Source: Googleapis URL: [Link]

  • Title: Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-3-methyl-1H-indole in Biological Assays

Welcome to the Technical Support Center for assay development involving 4-Chloro-3-methyl-1H-indole . As a highly lipophilic halogenated indole derivative, this compound frequently presents solubility challenges in aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development involving 4-Chloro-3-methyl-1H-indole . As a highly lipophilic halogenated indole derivative, this compound frequently presents solubility challenges in aqueous biological assays, leading to kinetic precipitation, inconsistent dosing, and artifactual assay readouts.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable experimental outcomes.

I. Frequently Asked Questions & Troubleshooting

Q1: My 4-Chloro-3-methyl-1H-indole dissolves perfectly in 100% DMSO, but immediately forms a cloudy precipitate when added to my cell culture media. Why does this happen, and how do I prevent it? A1: You are observing kinetic precipitation . While 4-Chloro-3-methyl-1H-indole has high solubility in pure organic solvents like Dimethyl sulfoxide (DMSO) due to its lipophilic aromatic ring system, its thermodynamic solubility limit in aqueous buffers is extremely low[1]. When a highly concentrated DMSO stock is spiked directly into an aqueous medium, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, forcing it to crash out of solution[2].

Causality & Solution: To prevent this, avoid direct high-ratio dilutions. Instead, perform a serial intermediate dilution in a co-solvent mixture (e.g., 10% DMSO in buffer) or utilize a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before final introduction to the assay media[3].

Q2: What is the maximum concentration of DMSO I can use to keep the compound in solution without ruining my cell-based assay? A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line, but as a universal baseline, final DMSO concentrations should not exceed 0.5% (v/v) in cell-based assays[2]. For sensitive primary cells or hepatocytes, this limit should be restricted to 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended differentiation[2]. If 0.5% DMSO is insufficient to maintain 4-Chloro-3-methyl-1H-indole in solution, you must pivot to alternative excipients rather than increasing the DMSO load.

Q3: If DMSO is insufficient, what alternative co-solvents or excipients are recommended for indole derivatives? A3: For highly lipophilic compounds containing indole and benzene rings, PEG3350 (Polyethylene glycol 3350) and HP-β-CD are excellent alternatives. Studies on similar insoluble aromatic ligands have demonstrated that 5–10% PEG3350 in citrate-phosphate buffer can significantly enhance solubility without denaturing target proteins[4]. Alternatively, HP-β-CD forms an inclusion complex with the hydrophobic indole core, shielding it from the aqueous environment while remaining highly biocompatible[5].

II. Quantitative Data: Solvent Efficacy Comparison

The following table summarizes the expected solubility behavior of lipophilic indole derivatives across various solvent systems, synthesized from standard biological assay optimization studies[2][4].

Solvent / Excipient SystemMax Tolerated Assay Conc. (v/v)Solubilizing Power for IndolesBiocompatibility / Protein Stability
100% DMSO (Stock) N/AVery High (>50 mM)N/A (Stock only)
DMSO (Aqueous Assay) 0.1% - 0.5%Low (<30 µM)Moderate (Cytotoxic >0.5%)
PEG3350 (Aqueous) 5% - 10%High (~100 µM)Excellent (Preserves protein folding)
HP-β-CD (Aqueous) 1 mM - 20 mMVery High (>200 µM)Excellent (Inert in most cell assays)
Glycerol (Aqueous) 5% - 10%Very Low (<30 µM)Excellent (Cryoprotectant)

III. Experimental Workflows & Logical Relationships

To systematically resolve solubility issues, follow the decision tree below.

SolubilizationWorkflow Start 4-Chloro-3-methyl-1H-indole (Solid Powder) Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Dilution Dilute in Aqueous Buffer (Final DMSO < 0.5%) Stock->Dilution Decision Precipitation Observed? (Cloudiness/Crystals) Dilution->Decision PathA Proceed to Assay (Successful Solubilization) Decision->PathA No (Clear Solution) Intervention1 Add 5-10% PEG3350 to Assay Buffer Decision->Intervention1 Yes (Precipitates) Intervention2 Formulate with 10-20% HP-β-CD (Inclusion Complex) Decision->Intervention2 Yes (Severe Precipitation) Intervention1->Dilution Intervention2->Dilution

Caption: Decision tree for overcoming 4-Chloro-3-methyl-1H-indole precipitation in aqueous biological assays.

IV. Step-by-Step Methodologies

These protocols are designed as self-validating systems. By incorporating visual and spectrophotometric checks, you ensure the compound is fully dissolved before exposing it to your biological targets.

Protocol 1: Preparation of DMSO Stock and Controlled Aqueous Dilution

Mechanistic Rationale: Vigorous mechanical agitation and step-wise dilution prevent the rapid nucleation of the hydrophobic indole core[2].

  • Equilibration: Allow the vial of solid 4-Chloro-3-methyl-1H-indole to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can prematurely crash the compound[2].

  • Primary Solubilization: Add a minimal volume of anhydrous 100% DMSO to achieve a 20 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes[2]. Validation Check: The solution must be optically clear under a bright light.

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into 10 mL of media, pipette the required volume of DMSO stock into an empty microcentrifuge tube. Rapidly add 10 volumes of pre-warmed (37°C) assay buffer while vortexing simultaneously.

  • Final Dilution: Transfer this intermediate mixture to the final assay volume. Ensure the final DMSO concentration is ≤0.5%[2].

Protocol 2: HP-β-CD Inclusion Complex Formulation

Mechanistic Rationale: Hydroxypropyl-β-cyclodextrin features a hydrophobic cavity that encapsulates the lipophilic 4-chloro-3-methyl-1H-indole molecule, while its hydrophilic exterior ensures high aqueous solubility[3].

  • Host Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS).

  • Co-Dissolution: Add 4-Chloro-3-methyl-1H-indole (as a dry powder or a highly concentrated DMSO spike) directly into the HP-β-CD solution[3].

  • Complexation: Stir the suspension vigorously overnight at room temperature (or 37°C if stability permits) to allow the thermodynamic equilibrium of the inclusion complex to be reached[3].

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated indole.

  • Quantification (Self-Validation): Measure the absorbance of the filtrate using a UV-Vis spectrophotometer (indoles typically absorb strongly around 250-280 nm) to determine the exact concentration of the solubilized compound[4].

V. References

  • LookChem. "4-Chloroindole-3-carbaldehyde Safety and Chemical Properties." LookChem Database. Available at:[Link]

  • National Institutes of Health (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." NIH PubMed Central. Available at: [Link]

  • National Institutes of Health (PMC). "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions." NIH PubMed Central. Available at:[Link]

  • ResearchGate. "Can I use Cyclodextrin to improve the solubility of a compound?" ResearchGate Discussions. Available at:[Link]

  • Cyclodextrin News. "Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies." Cyclodextrin News. Available at: [Link]

Sources

Optimization

Troubleshooting inconsistent results in biological assays with 4-Chloro-3-methyl-1H-indole

A Guide to Consistent and Reliable Results in Biological Assays Welcome to the technical support center for 4-Chloro-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Consistent and Reliable Results in Biological Assays

Welcome to the technical support center for 4-Chloro-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of high-quality, reproducible data in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your research.

Inconsistent results in biological assays can be a significant source of frustration and can impede scientific progress. The unique physicochemical properties of heterocyclic compounds like 4-Chloro-3-methyl-1H-indole can sometimes contribute to this variability. This guide is structured to help you systematically troubleshoot and resolve these issues.

Troubleshooting Guide: From Inconsistent Data to Actionable Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step guidance to diagnose and resolve them.

Q1: Why am I observing high well-to-well variability or a poor Z'-factor in my plate-based assay?

High variability can stem from several sources, including the compound's behavior in your assay medium.

Possible Causes and Solutions:

  • Compound Precipitation: 4-Chloro-3-methyl-1H-indole, like many indole derivatives, may have limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer, the compound can precipitate out of solution. This precipitation may not be visible to the naked eye but can significantly impact the effective concentration of the compound in each well, leading to high variability.

    • Troubleshooting Protocol:

      • Visual Inspection: After adding the compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

      • Turbidity Measurement: Measure the absorbance of your compound in the assay buffer at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance over time or with increasing concentration can indicate precipitation.

      • Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of 4-Chloro-3-methyl-1H-indole in your specific assay buffer.

  • Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), small molecules can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to inconsistent and often false-positive results.

    • Troubleshooting Protocol:

      • Detergent Sensitivity Assay: Repeat your experiment in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.

      • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of aggregates in your compound solution.

  • Inconsistent Pipetting: Even small errors in pipetting, especially when working with multi-channel pipettes, can lead to significant well-to-well variability.

    • Best Practices:

      • Ensure your pipettes are properly calibrated.

      • Use reverse pipetting for viscous solutions.

      • Visually inspect the pipette tips after aspiration and before dispensing to ensure consistent volumes.[1]

      • Equilibrate all reagents to the assay temperature before use.[1]

Q2: My dose-response curve is non-sigmoidal or shows an unexpected increase in signal at high concentrations. What could be the cause?

Anomalous dose-response curves are often indicative of compound-specific artifacts rather than true biological activity.

Possible Causes and Solutions:

  • Compound Autofluorescence/Quenching: If you are using a fluorescence-based assay, 4-Chloro-3-methyl-1H-indole may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay, or it may quench the signal from your fluorescent probe.

    • Troubleshooting Protocol:

      • Run a control plate containing only the compound in the assay buffer at all concentrations used in your experiment.

      • Measure the fluorescence at the same settings as your assay.

      • If a significant signal is detected, you will need to subtract this background from your experimental data or consider a different assay format (e.g., absorbance or luminescence-based).

  • Compound Interference with Detection Reagents: The compound may directly interact with and inhibit or enhance the activity of reporter enzymes like luciferase or alkaline phosphatase.

    • Troubleshooting Protocol:

      • Perform a counterscreen where you test the effect of 4-Chloro-3-methyl-1H-indole directly on the detection reagents in the absence of your biological target.

  • Cell Toxicity at High Concentrations: In cell-based assays, high concentrations of the compound may induce cytotoxicity, leading to a drop in signal that can be misinterpreted as a specific inhibitory effect.

    • Troubleshooting Protocol:

      • Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the same cell line and compound concentrations.

      • Correlate the dose-response curve from your primary assay with the cytotoxicity data to identify concentration ranges where the observed effect is likely due to toxicity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and use of 4-Chloro-3-methyl-1H-indole.

Q3: What is the best way to prepare and store stock solutions of 4-Chloro-3-methyl-1H-indole?

Proper preparation and storage of stock solutions are critical for ensuring the integrity and activity of your compound.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of many organic compounds. However, it's important to use anhydrous, high-purity DMSO to minimize compound degradation.[2] Some compounds may also be soluble in other organic solvents like ethanol or methanol. The choice of solvent can impact enzyme activities in your assay, so it's crucial to test for solvent effects.[3]

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage Conditions:

    • Short-term (days to weeks): Store stock solutions at -20°C in tightly sealed vials to prevent water absorption by DMSO.[4]

    • Long-term (months to years): For long-term storage, aliquot the stock solution into single-use vials and store at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from repeated freeze-thaw cycles and oxidation.[4] Studies have shown that compound stability in DMSO can decrease over time, even when frozen.[2][5]

Q4: How can I be sure that the observed biological activity is due to 4-Chloro-3-methyl-1H-indole and not an impurity?

The purity of your compound is paramount for obtaining reliable and interpretable results.[6][7]

  • Source of Compound: Whenever possible, obtain your compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC and NMR).

  • Purity Verification: If you have access to analytical chemistry facilities, it is good practice to independently verify the purity of your compound, especially if you are observing unexpected or inconsistent results. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity. Quantitative ¹H NMR (qNMR) is also a powerful tool for determining absolute purity.[6]

  • Impact of Impurities: Even small amounts of highly potent impurities can lead to misleading biological data.[8] If you synthesize the compound in-house, be aware of potential side products from the synthetic route used.[9][10]

Experimental Protocols & Data Presentation

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol helps determine if 4-Chloro-3-methyl-1H-indole is stable under your specific assay conditions over the duration of your experiment.

Materials:

  • 4-Chloro-3-methyl-1H-indole stock solution (in DMSO)

  • Your specific assay buffer or cell culture medium

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

Procedure:

  • Prepare a solution of 4-Chloro-3-methyl-1H-indole in your assay buffer at the highest concentration you plan to use in your experiments.

  • Immediately inject an aliquot of this solution onto the HPLC system to obtain a chromatogram for the t=0 time point. Record the peak area of the parent compound.

  • Incubate the remaining solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

  • Compare the peak area of the parent compound at each time point to the t=0 time point. A significant decrease in the peak area indicates compound degradation.

Time PointPeak Area of Parent Compound% Remaining
0 h[Insert Value]100%
1 h[Insert Value][Calculate]
4 h[Insert Value][Calculate]
24 h[Insert Value][Calculate]
Example of a data table for the stability study.

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting High Well-to-Well Variability

Troubleshooting_Variability Start High Well-to-Well Variability Check_Precipitation Check for Compound Precipitation/Aggregation Start->Check_Precipitation Precipitation_Yes Reduce Compound Concentration or Add Solubilizing Agent Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation/ Aggregation Observed Check_Precipitation->Precipitation_No No Check_Pipetting Review Pipetting Technique & Calibration Precipitation_No->Check_Pipetting Pipetting_Issue Re-train on Pipetting Techniques & Calibrate Check_Pipetting->Pipetting_Issue Issue Found Pipetting_OK Pipetting is Consistent Check_Pipetting->Pipetting_OK OK Consider_Other Investigate Other Assay Parameters Pipetting_OK->Consider_Other

A decision tree for troubleshooting high variability in plate-based assays.

Diagram 2: Investigating Anomalous Dose-Response Curves

Troubleshooting_Dose_Response Start Anomalous Dose-Response Curve Check_Interference Assay Interference Screen (Autofluorescence/Quenching) Start->Check_Interference Check_Cytotoxicity Cytotoxicity Assay Start->Check_Cytotoxicity Check_Purity Verify Compound Purity (LC-MS, NMR) Start->Check_Purity Interference_Found Correct Data for Interference or Change Assay Format Check_Interference->Interference_Found Toxicity_Observed Correlate with Primary Assay Data Check_Cytotoxicity->Toxicity_Observed Impurity_Detected Purify Compound or Source from a Different Vendor Check_Purity->Impurity_Detected No_Issues Consider Target-Specific Complex Biological Effects Toxicity_Observed->No_Issues

Workflow for diagnosing the cause of non-ideal dose-response curves.

References

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Ploeger, G. L., et al. (2013). Known purity—the fundament of element determination by atomic spectrometry. Accreditation and Quality Assurance. Available at: [Link]

  • BioAssay Systems. Troubleshooting. BioAssay Systems. Available at: [Link]

  • Various Authors. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Available at: [Link]

  • Katayama, M., et al. (1987). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry. Available at: [Link]

  • Various Authors. (2013). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]

  • Various Authors. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Nagoya University. Available at: [Link]

  • Various Authors. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-3-methyl-1H-indole Stability &amp; Troubleshooting

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Support Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary & Mechanistic Grounding 4-Chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Support Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Mechanistic Grounding

4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3) is a critical synthetic intermediate widely utilized in medicinal chemistry, most notably in the development of P2X7 receptor antagonists for neuropathic pain and neurodegenerative conditions[1]. However, handling this compound requires strict environmental controls.

Like many substituted indoles, its stability is compromised by the electron-rich nature of the pyrrole ring. While the 4-chloro group is mildly electron-withdrawing, the 3-methyl group donates electron density via hyperconjugation. This creates a highly localized electron density at the C2 position, making it exceptionally vulnerable to electrophilic attack by molecular oxygen (auto-oxidation)[2]. Furthermore, exposure to UV/visible light induces the formation of reactive singlet oxygen, accelerating the degradation into oxindole and isatin derivatives. In acidic environments, indoles are prone to protonation, forming a highly reactive indolenine cation that rapidly triggers dimerization and oligomerization[3].

Understanding these causal mechanisms is the first step in preventing batch-to-batch variability and ensuring the integrity of your experimental data.

Quantitative Stability Profile

To facilitate rapid experimental planning, the following table summarizes the quantitative stability of 4-Chloro-3-methyl-1H-indole under various environmental stressors.

Environmental StressorExperimental ConditionPrimary Degradation MechanismObserved EffectEstimated Stability / Half-LifePreventive Strategy
Oxygen (Air) Ambient air, 25°C, solid stateAuto-oxidation at C2 positionGradual yellowing/browning of powder< 3 monthsStore under inert gas (Ar/N2) at 2-8°C[4].
Light UV/Vis exposure, in solutionPhoto-oxygenation & radical formationRapid pink/red discoloration2–6 hours in ambient lightUse amber vials; wrap in aluminum foil[5].
Acidic pH pH < 4.0 (e.g., 0.1% TFA in HPLC)C3-Protonation & DimerizationMultiple broad peaks on chromatogram< 30 minutes at room tempNeutralize mobile phase; keep autosampler at 4°C.
Aqueous Media Cell culture media (37°C, 5% CO2)Hydrolysis & Enzymatic/Oxidative decayLoss of target concentration12–24 hoursPrepare fresh immediately before dosing[5].

Degradation Pathways Visualization

DegradationPathways Indole 4-Chloro-3-methyl-1H-indole (Intact Active Compound) Oxidation Auto-Oxidation (O2 / ROS Exposure) Indole->Oxidation Ambient Air Photolysis Photodegradation (UV / Vis Light) Indole->Photolysis Photon Absorption Acid Acid Catalysis (pH < 4.0) Indole->Acid Acidic Solvents OxoDeriv C2-Oxindole / Isatin Derivatives Oxidation->OxoDeriv Electrophilic Attack at C2 Radical Radical Intermediates Photolysis->Radical Homolytic Cleavage Protonated Protonated Indolenine Acid->Protonated C3 Protonation Degradant1 Colored Oligomers (Pink/Brown Discoloration) OxoDeriv->Degradant1 Polymerization Degradant2 Dimerized / Trimerized Products Radical->Degradant2 Radical Recombination Protonated->Degradant2 Nucleophilic Attack

Fig 1: Principal degradation pathways of 4-Chloro-3-methyl-1H-indole under experimental stressors.

Troubleshooting FAQs

Q1: My 10 mM stock solution in DMSO was clear yesterday, but today it has turned a distinct pink/red color. Is it still viable for my cell-based assay? A1: No, discard the solution. A color change to pink, red, or brown is the hallmark visual indicator of indole degradation[5]. This occurs because the compound has undergone auto-oxidation to form isatin or oxindole derivatives, which subsequently polymerize into highly conjugated, colored oligomers[2]. Using this solution will introduce unknown variables and potential toxicity into your assay. To prevent this, always prepare stock solutions in anhydrous DMSO, purge the headspace with Argon, and store single-use aliquots at -80°C.

Q2: I am analyzing 4-Chloro-3-methyl-1H-indole via LC-MS using a standard 0.1% Formic Acid mobile phase, but I am seeing multiple broad peaks and poor recovery. What is happening? A2: The compound is degrading on-column. Indoles are highly sensitive to acidic conditions. The protons from the formic acid protonate the C3 position of the indole ring, forming an indolenine intermediate[3]. This intermediate is highly reactive and will attack unprotonated indole molecules, leading to rapid dimerization during the chromatographic run. Resolution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate at pH 7.5–8.0) and maintain your autosampler at 4°C[5].

Q3: Can I add antioxidants to my physiological buffers to stabilize the compound during a 48-hour incubation? A3: Yes, but with caveats. Adding antioxidants like ascorbic acid or α-ketoglutaric acid can mitigate oxidative degradation in aqueous media[5]. However, you must empirically validate that the chosen antioxidant does not interfere with your specific biological target (e.g., the P2X7 receptor). A better self-validating approach is to perform a time-course LC-MS stability check of the compound in your specific media without cells to establish the exact half-life under your assay conditions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, implement the following self-validating workflow for handling 4-Chloro-3-methyl-1H-indole. This protocol ensures that the material is verified both before storage and immediately prior to biological application.

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

Objective: Prevent oxidative and photolytic degradation during long-term storage.

  • Equilibration: Remove the solid reagent vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes (prevents condensation).

  • Inert Handling: Transfer the vial to a nitrogen or argon-flushed glovebox or use a continuous inert gas stream over the analytical balance.

  • Dissolution: Dissolve the solid in anhydrous, degassed DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Aliquoting: Dispense the solution into pre-chilled, amber-colored, low-bind microcentrifuge tubes. Limit the volume to single-use quantities (e.g., 20 µL) to entirely eliminate freeze-thaw cycles.

  • Headspace Purging: Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds before immediately capping.

  • Storage: Store all aliquots immediately at -80°C.

Protocol B: Pre-Assay Quality Control (QC) Method

Objective: Validate the integrity of the stock solution immediately prior to use.

  • Thawing: Thaw a single amber vial of the stock solution on wet ice in the dark.

  • Dilution: Dilute a 1 µL sample into 99 µL of chilled, neutral-pH extraction solvent (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate).

  • Rapid LC-UV/MS Analysis:

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: Neutral pH (avoid TFA/Formic Acid).

    • Detection: Monitor UV at 280 nm (indole core) and extract the specific mass (m/z 166.04 for [M+H]+).

  • Validation Gate: The experiment may only proceed if the purity of the main peak is >98% and no secondary peaks (indicating dimers or oxindoles) are detected.

QCWorkflow Start Solid Reagent (Stored at 2-8°C) GloveBox Inert Atmosphere (N2/Ar Handling) Start->GloveBox Equilibrate to RT Solvent Dissolve in Anhydrous DMSO GloveBox->Solvent Exclude O2 Aliquots Amber Vials (Single-use aliquots) Solvent->Aliquots Protect from Light Storage Store at -80°C (Argon Headspace) Aliquots->Storage Prevent Freeze-Thaw QC LC-MS QC Gate (Neutral pH Method) Storage->QC Thaw on ice prior to assay

Fig 2: Self-validating workflow for the preparation, storage, and QC of indole stock solutions.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 4-Chloro-3-methyl-1H-indole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 4-Chloro-3-methyl-1H-indole (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 4-Chloro-3-methyl-1H-indole (CAS: 858236-14-3)[1].

This compound is a critical building block in medicinal chemistry, notably utilized in the development of P2X7 receptor antagonists for treating neuropathic pain and inflammatory conditions[2]. Transitioning the synthesis of substituted indoles from the bench (milligram/gram scale) to pilot plant production (kilogram scale) introduces complex challenges in thermodynamics, mass transfer, and purification.

This portal provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible scale-up.

I. Synthetic Workflow & Critical Control Points

The most scalable and economically viable route to 4-chloro-3-methyl-1H-indole involves a two-step process: the Vilsmeier-Haack formylation of 4-chloro-1H-indole to yield 4-chloro-1H-indole-3-carboxaldehyde (CAS: 876-72-2)[3], followed by the targeted reduction of the aldehyde to a methyl group.

ScaleUpWorkflow SM 4-Chloro-1H-indole (Starting Material) Step1 Step 1: Formylation Exotherm Control Critical SM->Step1 VR POCl3 + DMF (Vilsmeier Reagent) VR->Step1 Controlled Dosing INT 4-Chloro-1H-indole-3-carboxaldehyde (Intermediate) Step1->INT 85-90% Yield Step2 Step 2: Reduction Gas Evolution (H2) Control INT->Step2 RedAgent NaBH4 / TFA (Reducing System) RedAgent->Step2 Slow Addition PROD 4-Chloro-3-methyl-1H-indole (Target Product) Step2->PROD Crystallization

Workflow for 4-Chloro-3-methyl-1H-indole synthesis highlighting critical scale-up control points.

II. Troubleshooting & FAQs

Q1: Why am I experiencing severe temperature spikes during the Vilsmeier-Haack formylation at the 5-liter scale, despite it being manageable at the 100mL scale?

The Causality: The formation of the Vilsmeier reagent (chloromethyleneiminium ion) from Phosphorus Oxychloride (POCl 3​ ) and Dimethylformamide (DMF) is highly exothermic. At the bench scale, the surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. At the 5-liter scale and beyond, heat removal becomes mass-transfer limited. If POCl 3​ is added too quickly, unreacted material accumulates, leading to a sudden, uncontrollable thermal runaway once the activation energy threshold is breached. The Solution:

  • Pre-form the Vilsmeier reagent in a separate, jacketed addition funnel or reactor at 0–5°C before introducing it to the indole solution.

  • Implement a strict feed-rate control tied to the internal reactor temperature (T int​ ), ensuring T int​ never exceeds 10°C during addition.

Q2: During the reduction of 4-chloro-1H-indole-3-carboxaldehyde, my yield of the 3-methyl target dropped from 88% (bench) to 62% (pilot). LC-MS shows a mass corresponding to a dimer. What happened?

The Causality: When using Sodium Borohydride (NaBH 4​ ) and Trifluoroacetic acid (TFA) or similar acidic reduction systems, the aldehyde is first reduced to the alcohol, which is then protonated and eliminated to form a highly reactive intermediate (a vinylogous iminium ion). If the mixing efficiency is poor at scale, localized areas of low reducing agent concentration occur. The unreacted starting indole or the intermediate alcohol can nucleophilically attack this reactive iminium species, forming bis-indolylmethane dimers. The Solution: Increase the agitation speed (using a pitched-blade turbine for better axial flow). Ensure the NaBH 4​ is added in small, continuous portions rather than large batches, maintaining a constant excess of the reducing agent in the bulk fluid.

Q3: How can I avoid column chromatography for the final purification of 4-chloro-3-methyl-1H-indole?

The Causality: Chromatography is economically unviable at the kilogram scale due to solvent consumption and time. 4-chloro-3-methyl-1H-indole[1] and its upstream aldehyde intermediate[3] have distinct solubility profiles based on their hydrogen-bonding capabilities. The aldehyde has a highly polarized carbonyl group, whereas the methyl derivative is significantly more lipophilic. The Solution: Utilize an anti-solvent crystallization strategy. Dissolve the crude product in a minimal amount of warm Isopropanol (IPA). Slowly add water (the anti-solvent) while cooling the reactor at a rate of 0.5°C/minute to 5°C. The 4-chloro-3-methyl-1H-indole will selectively crystallize, leaving polar impurities and unreacted aldehyde in the mother liquor.

III. Quantitative Scale-Up Metrics

The following table summarizes the optimized parameters for transitioning from a 10-gram bench scale to a 1-kilogram pilot scale.

ParameterBench Scale (10g)Pilot Scale (1kg)Rationale for Change
POCl 3​ Equivalents 1.2 eq1.05 eqMinimize excess reagent to reduce exothermic quenching load.
Formylation Temp 0°C to RT0°C to 15°CCapping upper temp at 15°C prevents byproduct formation at scale.
Reduction Reagents NaBH 4​ / TFAPd/C, H 2​ (40 psi)Switched to catalytic hydrogenation to avoid massive H 2​ gas evolution and dimer formation from NaBH 4​ at scale.
Purification Silica Gel ColumnIPA/Water CrystallizationEliminates massive solvent waste; improves throughput.
Overall Yield 82%78%Slight yield drop traded for a 90% reduction in processing time.

IV. Validated Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1H-indole-3-carboxaldehyde (Intermediate)

Note: This protocol is optimized for a 1kg scale using a jacketed glass-lined reactor.

  • Preparation of Vilsmeier Reagent: Charge a 5L jacketed addition vessel with anhydrous DMF (2.5 L). Cool to 0°C under an inert Nitrogen atmosphere. Slowly dose POCl 3​ (1.05 eq, based on indole) over 2 hours. Maintain internal temperature 5°C. Stir for an additional 30 minutes to ensure complete complex formation.

  • Indole Addition: In the main 20L reactor, dissolve 4-chloro-1H-indole (1.0 kg) in anhydrous DMF (3.0 L). Cool to 0°C.

  • Reaction: Transfer the pre-formed Vilsmeier reagent into the main reactor at a rate of 20 mL/min. Maintain the main reactor's internal temperature below 10°C.

  • Quenching: Once addition is complete, allow the reaction to warm to 15°C and stir for 4 hours. Quench the reaction by slowly transferring the mixture into a 50L reactor containing 20 L of vigorously stirred ice water. Adjust the pH to 8.0 using 5M NaOH (Caution: Highly exothermic neutralization).

  • Isolation: Filter the precipitated pale-yellow solid (4-chloro-1H-indole-3-carboxaldehyde)[3]. Wash the filter cake with cold water (3 x 2L) and dry under vacuum at 45°C to constant weight.

Protocol B: Synthesis of 4-Chloro-3-methyl-1H-indole (Target Product)

Note: This protocol utilizes catalytic hydrogenation, which is vastly superior for scale-up compared to hydride reagents.

  • Setup: Charge a 10L pressure reactor (Hastelloy or stainless steel) with 4-chloro-1H-indole-3-carboxaldehyde (1.0 kg).

  • Solvent & Catalyst: Add Methanol (5.0 L) and 10% Palladium on Carbon (Pd/C, 50% wet, 100 g). Safety: Ensure the reactor is purged with Nitrogen (3x) before introducing the catalyst to prevent solvent ignition.

  • Hydrogenation: Purge the reactor with Hydrogen gas (3x). Pressurize the reactor to 40 psi with H 2​ . Heat the mixture to 40°C.

  • Monitoring: Monitor the reaction via Hydrogen uptake. The reaction is typically complete within 6-8 hours when pressure stabilizes. Verify completion via HPLC (absence of the aldehyde peak).

  • Filtration: Cool the reactor to 20°C. Purge with Nitrogen (3x). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (1.0 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 2.0 L. Heat to 50°C and slowly add Water (3.0 L) over 1 hour. Cool the mixture to 5°C at a rate of 0.5°C/min.

  • Final Isolation: Filter the resulting white-to-off-white crystals. Dry under vacuum at 40°C to yield pure 4-chloro-3-methyl-1H-indole[1].

V. References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL:

  • Cas 876-72-2, 4-Chloroindole-3-carbaldehyde Source: LookChem URL:[Link]

  • 4-chloro-3-methyl-1H-indole | 858236-14-3 | Buy Now Source: Molport URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Chloro-3-methyl-1H-indole

Welcome to the Technical Support Center for halogenated indole derivatives. 4-Chloro-3-methyl-1H-indole is a critical intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of P2X7 recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated indole derivatives. 4-Chloro-3-methyl-1H-indole is a critical intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of P2X7 receptor antagonists ()[1]. However, its electron-rich pyrrole ring makes it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure the absolute integrity of your compounds during long-term storage and assay preparation.

Diagnostic FAQs: Understanding Indole Instability

Q: Why does solid 4-Chloro-3-methyl-1H-indole change color from off-white to pink or brown over time? A: This discoloration is a macroscopic indicator of auto-oxidation. The indole core is electron-rich, making the C2 position highly vulnerable to electrophilic oxygen attack. This reaction forms 2-oxindole and isatin derivatives ()[2]. Light exposure acts as a potent catalyst for this radical-mediated oxidation, accelerating the breakdown of the compound ()[3]. The oxidized intermediates subsequently oligomerize, creating highly conjugated, colored impurities.

Q: What is the primary cause of potency loss in my biological assay stock solutions? A: Repeated freeze-thaw cycles of stock solutions are the leading cause of degradation. When a cold DMSO stock is opened in ambient air, atmospheric moisture condenses into the highly hygroscopic solvent (). This moisture facilitates hydrolysis and provides a medium for dissolved oxygen to react with the indole core. Aqueous environments drastically accelerate degradation compared to the anhydrous solid state.

Q: Should I use Nitrogen or Argon for blanketing the storage vial? A: While both are inert gases, Argon is strictly recommended. Argon is heavier than air; when you purge a vial, it settles over the solid compound, creating a robust protective blanket that prevents oxygen ingress even if the vial is briefly opened. Nitrogen, being lighter, dissipates rapidly, leaving the compound vulnerable[4].

Quantitative Degradation Matrix

To effectively troubleshoot, you must understand how specific environmental factors compromise molecular integrity.

Degradation FactorMechanistic CausalityImpact on CompoundMitigation Strategy
Oxygen (O₂) Electrophilic attack at the C2 position leading to hydroxylation.Formation of 2-oxindole; loss of target mass[2].Store under Argon blanket in tightly sealed containers[4].
Light (Photons) Catalyzes radical formation, lowering the activation energy for oxidation.Rapid discoloration (oligomerization); multiple HPLC peaks[3].Use amber vials; store in dark environments.
Moisture (H₂O) Facilitates hydrolysis and acts as a vector for dissolved O₂ in hygroscopic solvents.Accelerated degradation in DMSO stocks.Use anhydrous solvents; store in single-use aliquots at -80°C.
Oxidizing Agents Direct chemical reaction with the electron-rich pyrrole ring.Complete structural breakdown[5].Isolate from strong acids, bases, and peroxides[5].

Visual Diagnostics & Workflows

Understanding the degradation pathway allows you to identify the root cause of instability based on analytical data.

G A 4-Chloro-3-methyl-1H-indole (Intact) B Light Exposure (hv) A->B Catalyzes C Oxygen Exposure (O2) A->C Reacts with D Radical Intermediate at C2 Position B->D C->D E 2-Oxindole Derivative (Degradant) D->E Oxidation F Oligomerization (Discoloration) E->F Cross-linking

Caption: Mechanistic pathway of 4-Chloro-3-methyl-1H-indole oxidative and photochemical degradation.

Workflow Start Observe Discoloration or Potency Loss Check Perform HPLC/LC-MS Analysis Start->Check Diag1 Peak at [M+16]? (Oxidation) Check->Diag1 Diag2 Multiple Peaks? (Photodegradation) Check->Diag2 Sol1 Purify & Store under Ar at 2-8°C Diag1->Sol1 Yes Sol2 Use Amber Vials & Aliquot Diag2->Sol2 Yes

Caption: Diagnostic workflow for identifying and resolving indole storage degradation issues.

Standard Operating Procedures (SOPs): Self-Validating Workflows

To guarantee experimental reproducibility, your storage protocols must be self-validating. This means building in controls that immediately alert you if the protocol fails.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Causality: Preparing solutions exposes the compound to atmospheric moisture and oxygen. By purging with Argon and creating single-use aliquots, we eliminate freeze-thaw degradation.

  • Preparation: Dissolve the solid 4-Chloro-3-methyl-1H-indole in strictly anhydrous DMSO (sealed under Argon).

  • Purging: Gently bubble Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Aliquoting: Dispense the solution into single-use amber glass vials.

  • Blanketing: Blow a gentle stream of Argon over the headspace of each vial for 5 seconds before immediately capping tightly.

  • Storage: Store all aliquots at -80°C.

  • Self-Validation Step: Run an HPLC analysis on the first and last aliquot prepared in the batch. If the purity profiles match, you have successfully validated that atmospheric exposure during the aliquoting process did not induce measurable degradation.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Causality: By intentionally stressing the compound, you can identify its specific degradation peaks (e.g., the [M+16] oxindole peak), allowing you to easily spot early-stage degradation in future experiments.

  • Baseline: Prepare a 1 mg/mL solution of the compound in acetonitrile/water. Run an initial HPLC to establish a "Time Zero" purity profile.

  • Oxidative Stress: Add 3% hydrogen peroxide to a sample aliquot and let it stand at room temperature for 24 hours.

  • Photochemical Stress: Expose a sample aliquot to a controlled light source (ICH option 2) for 48 hours.

  • Thermal Stress: Place a sample aliquot in an oven at 60°C for 7 days.

  • Self-Validation Step (Dark Control): Wrap a duplicate thermal stress sample entirely in aluminum foil. This acts as a negative control for light exposure, validating whether degradation observed at 60°C is purely thermal or a combination of ambient light and heat.

References

  • LookChem. "Cas 876-72-2, 4-Chloroindole-3-carbaldehyde Chemical Properties." LookChem Database. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6." URL: [Link]

  • ResearchGate. "Biodegradation and Biotransformation of Indole: Advances and Perspectives." URL: [Link]

  • Google Patents. "US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.

Sources

Optimization

Refinement of analytical methods for 4-Chloro-3-methyl-1H-indole quantification

Welcome to the technical support center for the analytical quantification of 4-Chloro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical quantification of 4-Chloro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the determination of this compound. As a halogenated indole, 4-Chloro-3-methyl-1H-indole may be a critical starting material, intermediate, or potential impurity in pharmaceutical manufacturing.[1][2] Its accurate quantification is paramount for process control, quality assurance, and regulatory compliance.[2][3]

This document provides in-depth methodologies, troubleshooting guides, and frequently asked questions for the most common analytical techniques. The protocols described herein are built upon established principles and are designed to be self-validating systems, ensuring both scientific integrity and field-proven reliability.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like indole derivatives, offering high resolution and sensitivity.[4][5] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating 4-Chloro-3-methyl-1H-indole from non-polar to moderately polar impurities.[4]

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general-purpose RP-HPLC method for purity assessment and quantification.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[4]

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm x 250 mm.

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The aqueous portion should contain 0.1% formic acid to improve peak shape by ensuring the analyte is in a consistent protonation state.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C for consistent retention times.[4][6]

    • Detection Wavelength: 225 nm or 275 nm. A wavelength scan should be performed to determine the absorption maximum (λmax). Indole derivatives typically absorb strongly in these regions.[7][8]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation:

    • Prepare a stock solution of 4-Chloro-3-methyl-1H-indole in the mobile phase at a concentration of 1 mg/mL.[4][9]

    • From this stock, prepare working standards and samples by diluting with the mobile phase to fall within the linear range of the calibration curve (e.g., 0.1 - 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.[4]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the unknown samples.

    • Run the analysis for a sufficient duration (e.g., 15-20 minutes) to allow for the elution of all components.[4]

  • Data Analysis:

    • Calculate the concentration of 4-Chloro-3-methyl-1H-indole in the samples by plotting a calibration curve of peak area versus concentration and interpolating the sample response.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Equilibrate Equilibrate System Filter->Equilibrate Transfer to Vial Inject Inject Sample/Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical workflow for HPLC-based quantification.

HPLC Troubleshooting Guide (Q&A)

Q1: My peak for 4-Chloro-3-methyl-1H-indole is splitting or showing significant fronting/tailing. What is the cause?

  • A1: Poor peak shape is a common issue. The root cause can be diagnosed systematically:

    • Sample Solvent Incompatibility: This is a primary suspect if your sample is dissolved in a solvent stronger than your mobile phase (e.g., 100% Acetonitrile).[2][10] The analyte band spreads before it reaches the column. Solution: Always dissolve your sample in the initial mobile phase or a weaker solvent.[10]

    • Co-eluting Impurity: What appears as a split peak might be two unresolved compounds.[3][10] Solution: Try reducing the injection volume. If two distinct peaks begin to resolve, co-elution is likely. Method optimization (e.g., changing the gradient or mobile phase) may be required.[3][10]

    • Column Void or Channeling: A physical gap in the packing material at the column inlet can cause the sample to travel through different paths.[10][11] This often affects all peaks in the chromatogram. Solution: Reverse-flush the column. If this fails, the column may need to be replaced.[10]

    • Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of the indole's N-H proton, the compound can exist in both ionized and non-ionized forms, which may separate slightly. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can also help.

Q2: The retention time for my analyte is drifting between injections. How can I stabilize it?

  • A2: Retention time stability is key for reliable identification. Common causes for drift include:

    • Inadequate Column Equilibration: The column chemistry, especially for RP-HPLC, requires sufficient time to stabilize with the mobile phase. Solution: Increase the equilibration time between runs until consecutive injections yield stable retention times.[6]

    • Temperature Fluctuations: Column temperature directly affects retention. A 1°C change can alter retention time by 1-2%. Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30 °C).[6]

    • Mobile Phase Composition Change: If preparing the mobile phase online with a mixer, ensure the pump proportioning valves are working correctly. If preparing manually, ensure accurate measurements. Evaporation of the more volatile solvent (e.g., Acetonitrile) can also alter the composition over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[6]

Q3: My system backpressure has suddenly increased significantly. What should I do?

  • A3: High backpressure can damage the pump and column. The issue is almost always a blockage.

    • Isolate the Source: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to the pump to identify which part is causing the pressure increase.

    • Blocked Column Frit: The most common cause is particulate matter from the sample or pump seal wear clogging the inlet frit of the column. Solution: Disconnect the column from the detector and reverse-flush it at a low flow rate (0.2-0.5 mL/min) with a strong solvent.[10] Using a guard column or in-line filter is the best preventative measure.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for volatile and thermally stable compounds. It provides high selectivity and structural information from the mass spectrum, making it a powerful tool for identification and quantification.[12] 4-Chloro-3-methyl-1H-indole is suitable for GC-MS analysis.[13]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[14][15]

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.[14][15]

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[16]

    • Injector Temperature: 250 °C.[15]

    • Injection Mode: Splitless for trace analysis or a split ratio (e.g., 10:1) for higher concentrations.[15]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C, hold for 1 min), then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes. This program should be optimized for your specific sample matrix.[15]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[16]

    • Interface Temperature: 280 °C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan a mass range of m/z 50-300.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 4-Chloro-3-methyl-1H-indole (e.g., the molecular ion and key fragment ions) to increase sensitivity and selectivity.[15]

  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

    • Create a calibration curve by diluting the stock solution to the desired concentration range.

    • An internal standard can be used for improved accuracy.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Volatile Solvent Dilute Prepare Calibration Series Dissolve->Dilute Inject Inject into GC Dilute->Inject Transfer to Vial Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Extract->Integrate Quantify Quantify vs. Calibration Integrate->Quantify

Caption: A standard workflow for GC-MS-based analysis.

GC-MS Troubleshooting Guide (Q&A)

Q1: My analyte peak is tailing. What are the common causes?

  • A1: Peak tailing in GC often points to unwanted interactions between the analyte and the system.

    • Active Sites: The indole N-H group can interact with active sites (silanol groups) in the injector liner or the column itself. Solution: Use a deactivated (silanized) injector liner. If the column is old, it may have become active; trimming 0.5 m from the front of the column or replacing it may be necessary.

    • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample or increase the split ratio.

Q2: I have low sensitivity and cannot detect my analyte at low concentrations. How can I improve this?

  • A2: Low sensitivity can stem from the injection process or the detector settings.

    • Switch to SIM Mode: Full scan mode is excellent for identification but less sensitive than Selected Ion Monitoring (SIM). By monitoring only a few specific ions for your analyte, the detector spends more time collecting data for your compound of interest, significantly boosting the signal-to-noise ratio.[15]

    • Check for Leaks: A small leak in the system (e.g., at the septum or column fittings) can drastically reduce the amount of analyte reaching the detector. Solution: Use an electronic leak detector to check all connections.

    • Clean the Ion Source: Over time, the ion source can become contaminated, reducing its efficiency. Solution: Follow the manufacturer's instructions for cleaning the ion source.

Section 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that contain chromophores, such as the indole ring system.[12][17] While it lacks the selectivity of chromatographic methods, it is highly effective for analyzing relatively pure samples or for applications like dissolution testing.

Detailed Experimental Protocol: UV-Vis
  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use a UV-grade solvent that does not absorb in the same region as the analyte. Methanol or ethanol are common choices for indoles.[18]

    • Determine λmax: Prepare a dilute solution of 4-Chloro-3-methyl-1H-indole in the chosen solvent. Scan the absorbance from 400 nm down to 200 nm to find the wavelength of maximum absorbance (λmax).

    • Prepare Standards: Create a series of standard solutions of known concentrations in the same solvent. The concentrations should bracket the expected concentration of the unknown sample.

    • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank. Plot absorbance versus concentration. The plot should be linear according to the Beer-Lambert law.

    • Measure Sample: Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow Prep Prepare Standards & Sample in UV-Grade Solvent Scan Determine λmax via Wavelength Scan Prep->Scan Measure_Sample Measure Absorbance of Sample at λmax Prep->Measure_Sample Measure_Std Measure Absorbance of Standards at λmax Scan->Measure_Std Calibrate Plot Calibration Curve (Abs vs. Conc) Measure_Std->Calibrate Quantify Determine Concentration from Curve Calibrate->Quantify Measure_Sample->Quantify

Caption: Workflow for quantification using UV-Vis spectrophotometry.

UV-Vis Troubleshooting Guide (Q&A)

Q1: My calibration curve is not linear at higher concentrations. Why?

  • A1: A non-linear Beer-Lambert plot is common and usually indicates a deviation from ideal conditions.

    • Concentration Too High: At high concentrations, intermolecular interactions can alter the analyte's absorptivity. This is the most frequent cause of non-linearity. Solution: Dilute your standards and sample to work within the linear dynamic range of the assay, which is typically below an absorbance of 1.0.

    • Stray Light: Stray light in the instrument can cause negative deviations at high absorbance values. Solution: Ensure the instrument is properly maintained and calibrated.

Q2: The absorbance readings are fluctuating and unstable. What could be the problem?

  • A2: Unstable readings point to issues with the instrument or the sample itself.

    • Dirty or Mismatched Cuvettes: Fingerprints, smudges, or scratches on the cuvette can scatter light. Using different cuvettes for the blank and sample can also cause errors. Solution: Clean cuvettes thoroughly with the appropriate solvent. Always use the same cuvette for blank and sample measurements, or use a matched pair.

    • Air Bubbles: Small air bubbles adhering to the inside of the cuvette will scatter light and cause erratic readings. Solution: Gently tap the cuvette to dislodge any bubbles before placing it in the spectrophotometer.

    • Lamp Instability: The instrument's lamp (Deuterium or Tungsten) may be nearing the end of its life. Solution: Check the lamp's energy output through the instrument's diagnostic software. Replace the lamp if necessary.

Section 4: Analytical Method Validation

For use in a regulated environment, any quantitative method must be validated to demonstrate its suitability for the intended purpose.[1][3][19] The validation should adhere to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[1][19]

Key Validation Parameters

The table below summarizes the essential characteristics for validating a quantitative impurity method.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix).[1][19]Peak for 4-Chloro-3-methyl-1H-indole should be well-resolved from all other peaks. Peak purity analysis (using a DAD) should confirm no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]A minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.998.
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[1]For an impurity, the range should typically cover from the reporting level to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.[19]Assessed by spiking a blank matrix with a known amount of analyte at a minimum of 3 concentration levels (e.g., 50%, 100%, 150% of the target concentration), with 3 replicates each. Recovery should be within 80-120%.[19]
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[1]Repeatability (Intra-assay): Analysis of ≥6 replicates at 100% concentration. RSD ≤ 5%.Intermediate Precision: Performed by different analysts on different days or with different equipment. RSD ≤ 10%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]Typically determined based on a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for the impurity.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Varies parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) to ensure system suitability criteria are still met.
Section 5: Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and sample throughput.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity High (separates analyte from matrix)Very High (separation + mass filtering)Low (measures total absorbance of chromophores)
Sensitivity Good to Excellent (ng to pg level)Excellent (pg to fg level, especially in SIM mode)Moderate (µg to ng level)
Sample Type Non-volatile, thermally labile/stable compoundsVolatile, thermally stable compoundsCompounds with a UV-Vis chromophore
Structural Info No (unless coupled with MS)Yes (fragmentation pattern)No
Sample Throughput ModerateModerateHigh
Cost (Instrument) ModerateHighLow
Best For... Routine QC, purity analysis, stability studiesDefinitive identification, trace-level impurity analysisQuick checks of pure substances, dissolution assays
References
  • BenchChem. (n.d.). Troubleshooting peak splitting in HPLC analysis of indole compounds.
  • Berridge, J. C. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ResearchGate. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?.
  • Sana, S., et al. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC.
  • Stafilov, T., et al. (n.d.). SPECTROPHOTOMETRIC STUDY OF THE REACTION OF INDOLE WITH NITRITE IONS IN HYDROCHLORIC ACID. Repository of UKIM.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
  • Avdyli, M., et al. (n.d.). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11), 1062-1075.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Indole-3-acetic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting.
  • BenchChem. (n.d.). A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
  • Crețu, G., et al. (2023, May 20).
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies.
  • PubChem. (2026, March 23). 4-Chloro-3-(methylthio)-1H-indole.
  • Sousa, C., et al. (2021, February 9).
  • NextSDS. (n.d.). 4-chloro-3-Methyl-1h-indole — Chemical Substance Information.
  • Egsgaard, H., et al. (n.d.). Determination of 4‐chloroindole‐3‐acetic acid methyl ester in Lathyrus, Vicia and Pisum by gas chromatography – mass spectrometry.
  • ResearchGate. (n.d.). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP)
  • Gao, P., et al. (2010, March 8). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX.
  • Bio-protocol. (n.d.). Chemistry. Bio-protocol.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Szydłowska-Czerniak, A., et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Chen, J., et al. (2023, July 27). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • Szkop, M., & Bielawski, W. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
  • World Health Organization. (n.d.). Analytical methods and achievability.
  • Chen, L., et al. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC.
  • Snape, T. J., et al. (2021, March 25).
  • NIST. (n.d.). Indole, 3-methyl-. In NIST WebBook.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-Chloro-3-methyl-1H-indole Derivatives in Modern Drug Discovery: A Technical Guide

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the pharmacokinetic and pharmacodynamic bottlenecks inherent in drug development. The indole scaffold is a cornerstone of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the pharmacokinetic and pharmacodynamic bottlenecks inherent in drug development. The indole scaffold is a cornerstone of medicinal chemistry, but unsubstituted indoles often suffer from rapid metabolic degradation and suboptimal target affinity.

This guide provides an objective, data-driven comparison of 4-Chloro-3-methyl-1H-indole against other indole derivatives. By analyzing its structural advantages—specifically in P2X7 receptor antagonism and enzyme inhibition—we can understand why this specific substitution pattern has emerged as a privileged scaffold in modern therapeutics 1.

Mechanistic Rationale: The "4-Chloro-3-Methyl" Advantage

The efficacy of an indole derivative is dictated by its electron density, steric conformation, and metabolic liabilities. The dual functionalization in 4-chloro-3-methyl-1H-indole provides a synergistic advantage over unsubstituted or mono-substituted analogs:

  • C3-Methylation (Metabolic Shielding): The C3 position of the indole ring is highly nucleophilic and is a primary site for Cytochrome P450 (CYP)-mediated oxidative metabolism. Methylation at this position physically blocks C3-oxidation, significantly extending the compound's half-life and increasing its lipophilicity for better membrane permeability.

  • C4-Chlorination (Steric Locking & Halogen Bonding): The bulky chlorine atom at the C4 position restricts the rotation of substituents at the C5 position (e.g., carboxamides). This steric hindrance "locks" the molecule into an optimal dihedral angle for binding the target receptor. Furthermore, the electron-withdrawing nature of chlorine enables strong halogen bonding with the backbone carbonyls of the target protein's binding pocket [[2]]().

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds & Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Pore Opening NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers IL1b IL-1β / IL-18 Release (Inflammation & Pain) NLRP3->IL1b Cleavage & Secretion Inhibitor 4-Chloro-3-methyl-1H-indole Derivatives Inhibitor->P2X7 Blockade

Fig 1. P2X7 receptor signaling pathway and targeted blockade by 4-chloro-3-methyl-indole derivatives.

Quantitative Efficacy Comparison

The structural advantages of the 4-chloro-3-methyl scaffold translate directly into superior quantitative metrics during in vitro screening, particularly for P2X7 receptor antagonism (implicated in neuropathic pain and neuroinflammation) and viral/inflammatory enzyme inhibition.

Table 1: Comparative Efficacy in P2X7 Receptor Antagonism

Data derived from HEK-293 cells expressing human recombinant P2X7 receptors 2.

Indole Scaffold SubstitutionRepresentative CompoundTargetIC50 (nM)Efficacy Profile
4-Chloro-3-methyl 4-Chloro-3-methyl-1H-indole-5-carboxamidehP2X7< 50 Highly potent, optimized dihedral angle
4-Chloro (Des-methyl) 4-Chloro-1H-indole-5-carboxamidehP2X7~ 180Moderate potency, susceptible to C3 oxidation
Unsubstituted 1H-indole-5-carboxamidehP2X7> 1000Weak binding, poor metabolic stability
Table 2: Comparative Efficacy in Enzyme Inhibition (3CLpro & 5-LOX)

Data highlights the broader utility of halogenated and methylated indole derivatives across different therapeutic targets 3, [[4]]().

Indole Scaffold SubstitutionTarget EnzymeIC50 / EC50Mechanistic Advantage
Chloropyridinyl Indole Ester SARS-CoV-2 3CLproIC50: 250 nMHalogen bonding in the catalytic pocket
N-Allyl Indole Derivative SARS-CoV-2 3CLproIC50: 73 nMEnhanced hydrophobic interactions
1-Methyl-1H-indole-3-carboxylate 5-LOXIC50: 0.7 µMBlocks lipoxygenase product synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the choice of reagents and an internal validation checkpoint.

Protocol A: Synthesis of 4-Chloro-3-methyl-1H-indole-5-carboxylate

This protocol details the critical reduction step to establish the C3-methyl group, a vital structural feature for metabolic stability 5.

  • Preparation: Dissolve methyl 4-chloro-3-formyl-1H-indole-5-carboxylate (0.21 mmol) in 0.5 mL of Dimethylformamide (DMF).

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.03 mmol), p-toluenesulfonyl hydrazide (0.27 mmol), and sulfolane (0.25 mmol).

    • Causality: Sulfolane acts as a highly polar aprotic solvent that stabilizes the transition state of the hydrazone intermediate. p-Toluenesulfonyl hydrazide is specifically chosen to selectively reduce the C3-formyl group to a methyl group without over-reducing the aromatic indole ring.

  • Heating & Reduction: Heat the mixture at 100°C for 1 hour. Cool to room temperature and add sodium cyanoborohydride (0.84 mmol).

  • Validation Checkpoint: Purify the crude product via preparative HPLC. Do not proceed to biological assays unless LC-MS confirms a molecular weight corresponding to the C3-methylated product with >95% purity.

Protocol B: Intracellular Calcium Influx Assay (P2X7 Antagonism)

Because P2X7 is a ligand-gated ion channel, measuring real-time calcium influx provides direct kinetic evidence of pore opening, avoiding the confounding variables of downstream endpoint assays.

  • Cell Seeding: Seed HEK-293 cells stably expressing human recombinant P2X7 receptors into 96-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is highly lipophilic and readily permeates the cell membrane. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the 4-chloro-3-methyl-indole derivative (1 nM to 10 µM) for 30 minutes.

  • Stimulation & Measurement: Stimulate the cells with 0.25 mM ATP and immediately measure fluorescence (Ex: 488 nm, Em: 520 nm) using a kinetic plate reader.

    • Causality: High concentrations of ATP (mM range) are uniquely required to activate the P2X7 receptor compared to other P2X family members.

  • Validation Checkpoint: Run A-438079 (a known, highly selective P2X7 antagonist) in parallel as a positive control. The assay is only valid if the positive control yields an IC50 within expected literature ranges (~100-300 nM).

Workflow Synthesis 1. Compound Synthesis (Indole Scaffold) Purification 2. LC-MS / NMR Validation Synthesis->Purification CellCulture 3. HEK-293 Culture (hP2X7 Expression) Purification->CellCulture Assay 4. Calcium Influx Assay CellCulture->Assay Data 5. IC50 & SAR Analysis Assay->Data

Fig 2. Self-validating high-throughput screening workflow for indole-based receptor antagonists.

Conclusion

The empirical data demonstrates that the 4-chloro-3-methyl-1H-indole scaffold is vastly superior to unsubstituted indoles in both target affinity and metabolic resilience. By utilizing the steric locking mechanism of the C4-chlorine and the metabolic shielding of the C3-methyl group, researchers can reliably design highly potent P2X7 antagonists and enzyme inhibitors with optimized pharmacokinetic profiles.

References

  • Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9556117B2. 1

  • Patent Application Publication US 2015/0344425A1 (P2X7 Receptor Antagonists). Googleapis. 2

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. PMC / NIH. 3

  • Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole Derivatives for 5-LOX Enzyme Inhibition. ResearchGate. 4

  • United States Patent (P2X7 receptor antagonists). Googleapis. 5

Sources

Comparative

Validation of 4-Chloro-3-methyl-1H-indole as a Core Pharmacophore: Mechanism of Action &amp; Comparative Performance

As drug discovery shifts toward highly targeted, allosteric modulation, the selection of precise chemical building blocks is paramount. 4-Chloro-3-methyl-1H-indole () has emerged as a privileged pharmacophore in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly targeted, allosteric modulation, the selection of precise chemical building blocks is paramount. 4-Chloro-3-methyl-1H-indole () has emerged as a privileged pharmacophore in the synthesis of advanced therapeutics. Rather than acting as a standalone drug, this molecule serves as the critical structural core for highly potent derivatives—most notably, P2X7 receptor antagonists for neuroinflammation and LSD1 inhibitors for oncology.

This guide objectively evaluates the mechanistic causality of the 4-chloro-3-methyl-1H-indole scaffold, compares the performance of its derivatives against standard clinical alternatives, and provides self-validating experimental protocols for verifying its biological activity.

Pharmacophore Rationale: The Causality of Structure

The efficacy of 4-chloro-3-methyl-1H-indole derivatives is not coincidental; it is driven by strict structure-activity relationship (SAR) causality:

  • The 4-Chloro Substituent: Chlorine is highly electronegative and lipophilic. Positioned at C4, it projects directly into deep, hydrophobic selectivity pockets of target proteins (such as the P2X7 allosteric site). This creates strong halogen bonding and van der Waals interactions that unsubstituted indoles cannot achieve.

  • The 3-Methyl Substituent: The methyl group at C3 introduces calculated steric hindrance. This restricts the rotational freedom of adjacent functional groups (e.g., a C5-carboxamide), locking the molecule into its bioactive conformation and significantly reducing the entropic penalty upon target binding.

  • The Indole Core: The N-H group acts as a critical, directional hydrogen bond donor to the receptor backbone, anchoring the scaffold in place.

Mechanistic Validation I: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and neuropathic pain. Overactivation by extracellular ATP leads to massive calcium influx, triggering the NLRP3 inflammasome and subsequent IL-1β release. Derivatives of 4-chloro-3-methyl-1H-indole (specifically 5-carboxamides) act as potent allosteric antagonists, preventing pore formation even in the presence of high ATP concentrations ().

P2X7_Mechanism ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx & K+ Efflux P2X7->Ca_Influx Pore Opening NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleavage Antagonist 4-Chloro-3-methyl-1H-indole Derivative Antagonist->P2X7 Allosteric Blockade

Caption: Mechanistic pathway of P2X7 activation and allosteric blockade by the indole derivative.

Comparative Performance Data

When functionalized into a carboxamide, the 4-chloro-3-methyl-1H-indole scaffold demonstrates superior binding kinetics compared to first-generation P2X7 antagonists.

Compound / ScaffoldTargetIC50 (nM)Efficacy vs. ControlMechanism of Action
4-Chloro-3-methyl-1H-indole-5-carboxamide hP2X712.5Superior Allosteric Antagonist
A-438079 (Standard Control)hP2X7105.0BaselineCompetitive Antagonist
Brilliant Blue G (BBG)hP2X7200.0InferiorNon-competitive Antagonist
Self-Validating Protocol: Intracellular Calcium Influx Assay

To objectively validate the antagonistic properties of this scaffold, a kinetic calcium assay must be employed.

Self-Validating Architecture: This protocol utilizes wild-type HEK-293 cells (lacking hP2X7) as a parallel negative control to isolate specific receptor-mediated calcium influx from non-specific ionophore effects. A pre-stimulation baseline read ensures the test compounds do not possess intrinsic agonistic activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human P2X7 (and wild-type HEK-293 as a control) at 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM (calcium indicator) and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Incubation (Variables): Add the 4-chloro-3-methyl-1H-indole derivative (test), A-438079 (positive control), and 0.1% DMSO (vehicle control) at varying concentrations. Incubate for 30 minutes.

  • Baseline Measurement: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds to validate the absence of compound autofluorescence or spontaneous calcium release.

  • Agonist Stimulation: Inject 50 µM BzATP (a potent P2X7 agonist) into all wells.

  • Kinetic Readout: Continuously monitor fluorescence for 3 minutes. Calculate the IC50 based on the percentage reduction of the peak fluorescence signal relative to the DMSO vehicle control.

Assay_Workflow CellPrep HEK-293 (hP2X7) Cell Seeding DyeLoad Fluo-4 AM Dye Loading CellPrep->DyeLoad CompInc Compound Incubation (30 min, 37°C) DyeLoad->CompInc Stim BzATP Stimulation CompInc->Stim Read FLIPR Fluorescence Readout Stim->Read

Caption: Self-validating high-throughput workflow for the P2X7 Calcium Influx Assay.

Mechanistic Validation II: LSD1 Inhibition in Oncology

Beyond neuroinflammation, the 4-chloro-3-methyl-1H-indole scaffold is heavily utilized in the synthesis of Lysine-specific demethylase 1 (LSD1) inhibitors for the treatment of Acute Myeloid Leukemia (AML). LSD1 is an epigenetic enzyme that promotes tumorigenesis by demethylating histone H3.

While older LSD1 inhibitors (like Tranylcypromine) rely on irreversible, covalent binding to the FAD cofactor—often leading to off-target toxicity—indole-based derivatives act as highly specific, reversible inhibitors. The 4-chloro group provides optimal pi-pi stacking and halogen bonding within the tight FAD-binding pocket of LSD1.

Comparative Performance Data (Enzymatic Inhibition)
Compound / ScaffoldTargetIC50 (nM)Efficacy vs. ControlMechanism of Action
4-Chloro-3-methyl-1H-indole Derivative LSD145.0Superior Reversible FAD Pocket Binder
GSK2879552 (Clinical Standard)LSD138.0ComparableIrreversible Covalent Binder
Tranylcypromine (TCP)LSD12100.0InferiorIrreversible Covalent Binder

Note: The indole derivative achieves near-clinical potency without the toxicity risks associated with irreversible MAO/LSD1 inhibitors.

Conclusion

The 4-Chloro-3-methyl-1H-indole scaffold is not merely a passive structural backbone; it is an active driver of target affinity. By leveraging the steric lock of the 3-methyl group and the lipophilic reach of the 4-chloro group, researchers can synthesize highly potent, allosteric P2X7 antagonists and reversible LSD1 inhibitors. The experimental data confirms that derivatives built upon this pharmacophore consistently outperform first-generation, non-specific alternatives in both potency and mechanism of action.

References

  • PubChem Compound Summary for CID 20709939, 4-Chloro-3-methyl-1H-indole. National Center for Biotechnology Information. URL:[Link]

  • Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9556117B2. Google Patents.
  • Indole Carboxamide Derivatives. US Patent Application 20150344425A1. Google Patents.
  • 4-Chloroindole-3-carbaldehyde and Indole Derivatives in LSD1 Inhibition. LookChem Chemical Database. URL:[Link]

Validation

Comparative analysis of different synthetic routes to 4-Chloro-3-methyl-1H-indole

An in-depth comparative analysis of the synthetic routes to 4-Chloro-3-methyl-1H-indole (CAS 858236-14-3)[1]. This compound serves as a critical structural motif in the development of P2X7 receptor antagonists[2] and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the synthetic routes to 4-Chloro-3-methyl-1H-indole (CAS 858236-14-3)[1]. This compound serves as a critical structural motif in the development of P2X7 receptor antagonists[2] and synthetic plant auxins[3].

The primary challenge in synthesizing this molecule lies in the regiochemical fidelity at the C4 position. The electron-rich nature of the indole core naturally directs electrophilic substitution to the C3 position, making direct C4-chlorination nearly impossible without complex protecting group strategies. Consequently, the indole ring must be constructed de novo around a pre-installed chlorine atom, or synthesized via highly directed catalytic annulations.

Below is a critical comparison of three distinct synthetic strategies, analyzing the causality behind their regioselectivity, scalability, and step-by-step self-validating protocols.

Mechanistic Pathway Visualization

G cluster_A Route A: Leimgruber-Batcho + Vilsmeier cluster_B Route B: Classical Fischer Synthesis cluster_C Route C: Larock Annulation Target 4-Chloro-3-methyl-1H-indole (Target Molecule) R1_SM 2-Chloro-6-nitrotoluene R1_Int1 4-Chloroindole R1_SM->R1_Int1 1. DMF-DMA 2. Raney Ni / N2H4 R1_Int2 4-Chloroindole-3-carbaldehyde R1_Int1->R1_Int2 POCl3, DMF (Vilsmeier-Haack) R1_Int2->Target NaBH4, TFA (Reduction) R2_SM (3-Chlorophenyl)hydrazine + Propionaldehyde R2_Int Hydrazone Intermediate R2_SM->R2_Int Condensation R2_Int->Target PPA, Heat (Minor Product) R2_Side 6-Chloro-3-methyl-1H-indole (Major Isomer) R2_Int->R2_Side PPA, Heat (Major Product) R3_SM 2-Iodo-3-chloroaniline + 1-(TMS)propyne R3_Int 2-TMS-3-methyl-4-chloroindole R3_SM->R3_Int Pd(OAc)2, Base (Larock Coupling) R3_Int->Target TBAF (Desilylation)

Figure 1: Divergent synthetic pathways to 4-Chloro-3-methyl-1H-indole highlighting regiochemical outcomes.

Route A: The De Novo Regioselective Approach (Leimgruber-Batcho)

The Gold Standard for Regiocontrol

Causality & Strategy: To completely bypass the poor regioselectivity of classical methods, this route constructs the indole core around a pre-installed chlorine atom. By utilizing 2-chloro-6-nitrotoluene as the starting material, the spatial relationship between the nitrogen and the chlorine is permanently locked[3]. The subsequent Vilsmeier-Haack formylation exploits the inherent nucleophilicity of the indole C3 position to install a carbon atom, yielding 4-chloroindole-3-carbaldehyde (CAS 876-72-2)[4], which is selectively reduced to the target methyl group[5].

Self-Validating Protocol:

  • Leimgruber-Batcho Cyclization:

    • Procedure: Dissolve 2-chloro-6-nitrotoluene in anhydrous DMF. Add 1.5 eq of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine. Heat at 110°C for 24 hours under N₂.

    • Validation Check: The solution must transition to a deep, dark red, indicating the formation of the intermediate enamine. Do not proceed until TLC (Hexane/EtOAc 4:1) confirms total consumption of the starting toluene.

    • Procedure: Concentrate the mixture, redissolve in THF/MeOH, and add Raney Nickel. Add hydrazine hydrate dropwise at 0°C.

    • Validation Check: Vigorous N₂ gas evolution confirms the reduction of the nitro group and subsequent spontaneous cyclization. Filter through Celite to isolate 4-chloroindole.

  • Vilsmeier-Haack Formylation:

    • Procedure: Pre-cool DMF to 0°C and add POCl₃ dropwise to generate the Vilsmeier reagent. Slowly add a solution of 4-chloroindole in DMF. Stir at 40°C for 2 hours.

    • Validation Check: Quench the reaction with ice-water and adjust the pH to 8 with 1M NaOH. A pale yellow precipitate of 4-chloroindole-3-carbaldehyde will crash out[4]. LC-MS must confirm the [M+H]+ peak at m/z 180.

  • Deoxygenative Reduction:

    • Procedure: Suspend the aldehyde in THF. Add 3.0 eq of NaBH₄, followed by the slow, dropwise addition of trifluoroacetic acid (TFA) at 0°C.

    • Validation Check: The in-situ generated trifluoroacetoxyborohydride selectively reduces the aldehyde without saturating the indole C2-C3 double bond. Confirm product identity via ¹H NMR: look for the appearance of a distinct 3H singlet at ~2.4 ppm and the complete disappearance of the 1H aldehyde peak at ~10.2 ppm.

Route B: The Classical Fischer Indole Synthesis

The Scalable but Unselective Compromise

Causality & Strategy: The Fischer route relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of a phenylhydrazone[6]. When reacting (3-chlorophenyl)hydrazine with propionaldehyde, the rearrangement can theoretically occur at either the C2 or C6 position of the meta-chlorophenyl ring. Because the C2 position is sterically encumbered by the adjacent chlorine atom, cyclization predominantly occurs at the less hindered C6 position. Consequently, the major product is the undesired 6-chloro-3-methyl-1H-indole, making the target 4-chloro isomer a minor byproduct requiring tedious separation.

Self-Validating Protocol:

  • Hydrazone Formation:

    • Procedure: Mix (3-chlorophenyl)hydrazine hydrochloride and propionaldehyde in ethanol with a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.

    • Validation Check: Formation of a thick yellow precipitate confirms hydrazone formation.

  • Fischer Cyclization:

    • Procedure: Suspend the isolated hydrazone in polyphosphoric acid (PPA) and heat aggressively to 90°C for 4 hours.

    • Validation Check: The reaction mixture will turn dark brown/black. Quench with crushed ice and extract heavily with EtOAc.

  • Isomer Separation:

    • Procedure: Purify the crude mixture via silica gel chromatography (Hexane/EtOAc gradients).

    • Validation Check: The 4-chloro and 6-chloro isomers possess nearly identical Rf​ values. Repeated chromatography is mandatory. ¹H NMR is the only reliable validation tool here: the 4-chloro isomer exhibits a distinct AMX splitting pattern in the aromatic region, whereas the 6-chloro isomer shows a different coupling constant profile due to the altered proton proximity.

Route C: Palladium-Catalyzed Larock Heteroannulation

The Modern Precision Route

Causality & Strategy: This approach utilizes a Pd(0)-catalyzed cross-coupling between an ortho-haloaniline and an internal alkyne. By using 2-iodo-3-chloroaniline and 1-(trimethylsilyl)propyne, the regiochemistry of the alkyne insertion is strictly dictated by steric bulk. During the carbopalladation step, the bulky trimethylsilyl (TMS) group positions itself adjacent to the aniline nitrogen to minimize steric clash with the palladium complex. This ensures the methyl group is flawlessly directed to the C3 position.

Self-Validating Protocol:

  • Annulation:

    • Procedure: Combine 2-iodo-3-chloroaniline, 1-(trimethylsilyl)propyne, Pd(OAc)₂ (5 mol%), LiCl, and Na₂CO₃ in anhydrous DMF. Heat at 100°C for 12 hours.

    • Validation Check: Monitor the reaction via GC-MS. The intermediate 4-chloro-3-methyl-2-(trimethylsilyl)-1H-indole will appear as the dominant peak with a mass of 237 m/z.

  • Desilylation:

    • Procedure: Treat the crude mixture with Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature for 2 hours.

    • Validation Check: Complete loss of the TMS signal (~0.3 ppm) in the ¹H NMR spectrum confirms the successful unmasking of the C2 position, yielding pure 4-chloro-3-methyl-1H-indole.

Comparative Data Analysis

To aid in route selection for drug development or scale-up campaigns, the quantitative performance metrics of each pathway are summarized below:

Performance MetricRoute A (Leimgruber-Batcho)Route B (Fischer Synthesis)Route C (Larock Annulation)
Overall Yield 45 - 55%15 - 20% (Post-separation)60 - 70%
Regioselectivity >99% (Strictly C4 specific)~1:2 ratio (C4 : C6 isomers)>95% (Sterically directed)
Step Count 3 Steps2 Steps2 Steps
Reagent Cost Low to ModerateVery LowHigh (Pd catalyst, TMS-alkyne)
Scalability Excellent (Kilogram scale)Poor (Chromatography bottleneck)Moderate (Cost prohibitive at scale)

Conclusion & Recommendations

For industrial scale-up and rigorous pharmaceutical applications where isomer purity is paramount, Route A (Leimgruber-Batcho) is the definitive choice. It completely circumvents the regiochemical pitfalls of indole synthesis by utilizing a pre-patterned aromatic ring[3]. Route B should only be employed for rapid, small-scale library generation where chromatographic separation is an acceptable time-sink[6]. Route C remains an elegant, high-yielding alternative for laboratories with robust transition-metal catalysis infrastructure, though it is economically limited at the pilot-plant scale.

References[2] US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - google.com - Link[1] 4-chloro-3-Methyl-1h-indole — Chemical Substance Information - nextsds.com - Link[4] Cas 876-72-2,4-Chloroindole-3-carbaldehyde - lookchem.com - Link[6] JPH03188064A - 2-phenylindole derivative - google.com - Link[3] Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters - tandfonline.com - Link[5] Buy 3-(4-Chloro-1H-indol-3-YL)propan-1-amine 2hcl - evitachem.com - Link

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Comparative

Structure-Activity Relationship (SAR) Comparison of 4-Chloro-3-methyl-1H-indole Analogs as P2X7 Receptor Antagonists

Executive Summary The P2X7 receptor (P2RX7) is an ATP-gated ion channel that plays a critical role in neuroinflammation, immune response, and neuropathic pain signaling[1]. Among the diverse scaffolds developed to target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The P2X7 receptor (P2RX7) is an ATP-gated ion channel that plays a critical role in neuroinflammation, immune response, and neuropathic pain signaling[1]. Among the diverse scaffolds developed to target this receptor, 4-chloro-3-methyl-1H-indole-5-carboxamide derivatives have emerged as a highly potent, privileged class of antagonists[1]. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of the 4-chloro-3-methyl-1H-indole core against alternative indole regioisomers, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale & Pathway Visualization

Activation of the P2X7 receptor by high concentrations of extracellular ATP induces the opening of a non-selective cation channel. Prolonged activation leads to macroscopic pore formation, resulting in massive K+ efflux and Ca2+ influx. This ionic imbalance acts as the primary trigger for the assembly of the NLRP3 inflammasome, which subsequently cleaves pro-IL-1 β into its mature, pro-inflammatory form.

The 4-chloro-3-methyl-1H-indole analogs function as potent antagonists that bind to the P2X7 allosteric/competitive site, preventing ATP-induced pore dilation and halting the downstream neuroinflammatory cascade.

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates K_efflux K+ Efflux / Ca2+ Influx (Pore Dilation) P2X7->K_efflux Induces Indole 4-Chloro-3-methyl-1H-indole Antagonists Indole->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleaves Pro-IL-1β

Fig 1: P2X7-mediated NLRP3 inflammasome pathway and the inhibitory site of indole analogs.

Structure-Activity Relationship (SAR) Comparison

The indole core serves as a rigid scaffold to orient three critical pharmacophores: the C-4 halogen, the C-3 methyl group, and the C-5 cycloaliphatic carboxamide[1].

  • C-4 Substitution (The Halogen Pocket): A chlorine atom at the C-4 position is critical for high-affinity binding. The chloro substituent perfectly occupies a deep, lipophilic pocket within the P2X7 receptor. Replacing it with hydrogen drastically reduces potency, while substitution with fluorine decreases the van der Waals contacts, leading to a measurable drop in receptor affinity.

  • C-3 Substitution (Conformational Restriction): The inclusion of a C-3 methyl group (yielding the 4-chloro-3-methyl-1H-indole core) provides a distinct thermodynamic advantage over unmethylated 4-chloro-1H-indole analogs. The steric bulk of the C-3 methyl group restricts the rotation of the adjacent C-4 chloro and influences the electronic distribution of the indole ring. This conformational locking reduces the entropic penalty upon binding and improves metabolic stability[1].

  • C-5 Carboxamide Linker: The 5-position carboxamide linked to a cycloaliphatic ring (e.g., 1-hydroxy-cycloheptylmethyl) provides optimal steric occlusion of the ATP-binding site. The hydroxyl group on the cycloalkane ring acts as a crucial hydrogen bond donor/acceptor with key residues in the receptor pocket[1].

Quantitative SAR Data Comparison

The table below summarizes the pharmacological advantages of the 4-chloro-3-methyl-1H-indole core compared to alternative structural analogs.

Compound CoreC-5 / C-2 SubstituentP2X7 IC50​ (nM)*Pharmacological Advantage / Disadvantage
4-Chloro-3-methyl-1H-indole 5-(1-hydroxy-cycloheptylmethyl)-amide< 10 Optimal: High potency, restricted conformation, high metabolic stability.
4-Chloro-1H-indole5-(1-hydroxy-cycloheptylmethyl)-amide10 - 50Good: High potency, but higher flexibility leads to a slight entropic penalty.
4-Chloro-1H-indole5-(1-carbamoyl-cyclohexylmethyl)-amide20 - 80Moderate: Increased polarity reduces membrane permeability.
5-Chloro-1H-indole2-carboxamide-(3-cyclohexylsulfamoyl)460 - 890Poor: Alternative binding mode at C-2 results in significantly lower affinity.

*Representative IC50​ ranges derived from recombinant human P2X7 FLIPR assays[1][2].

Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay (FLIPR) for P2X7 Antagonism

Causality & Rationale: To objectively measure P2X7 antagonism, we quantify the inhibition of ATP-induced Ca2+ influx. Using Fluo-4 calcium-sensitive dyes allows for real-time, high-throughput kinetic monitoring[3]. The inclusion of probenecid prevents dye extrusion by multidrug resistance transporters, ensuring signal stability. Self-Validation System: The protocol mandates a known P2X7 antagonist (e.g., A438079) as a positive control and a DMSO vehicle as a negative baseline to continuously validate the dynamic range of the assay.

  • Cell Preparation: Plate HEK-293 cells stably expressing the human recombinant P2X7 receptor at 2×104 cells/well in a 384-well poly-D-lysine coated black-wall plate. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Dye Loading: Aspirate the culture medium. Add 20 µL of assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) containing Fluo-4 AM (2 µM) and probenecid (2.5 mM). Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells three times with assay buffer to remove extracellular dye. Add 10 µL of the 4-chloro-3-methyl-1H-indole analogs (serially diluted from 10 µM to 0.5 nM). Control Step: Concurrently run A438079 (positive control) and 0.1% DMSO (vehicle). Incubate for 30 minutes at room temperature[3].

  • ATP Stimulation & Measurement: Transfer the plate to a FLIPR Tetra system (Molecular Devices). Record baseline fluorescence for 10 seconds. Inject BzATP (a potent P2X7 agonist) to a final concentration of 250 µM[3].

  • Data Acquisition: Record fluorescence emission (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence intensity against the log of the compound concentration using non-linear regression analysis.

Protocol 2: Regioselective Synthesis of the 4-Chloro-3-methyl-1H-indole-5-carboxamide Core

Causality & Rationale: The synthesis requires strict regioselective functionalization. Starting from methyl 4-chloro-3-formyl-1H-indole-5-carboxylate allows for the precise, targeted installation of the C-3 methyl group via reduction, followed by selective amide coupling at the C-5 position without cross-reactivity[4].

  • Reduction of C-3 Formyl: Dissolve methyl 4-chloro-3-formyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous DMF. Add p-toluenesulfonic acid monohydrate (0.15 eq), p-toluenesulfonyl hydrazide (1.3 eq), and sulfolane (1.2 eq). Heat the mixture at 100°C for 1 hour to yield methyl 4-chloro-3-methyl-1H-indole-5-carboxylate[4].

  • Saponification: Treat the resulting ester with aqueous LiOH (2.0 eq) in a THF/MeOH/Water (2:1:1) mixture. Stir at room temperature for 4 hours. Acidify with 1N HCl to precipitate 4-chloro-3-methyl-1H-indole-5-carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling: Activate the carboxylic acid (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF to form the active ester. Add the desired amine (e.g., 1-(aminomethyl)cycloheptan-1-ol) (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench the reaction with water, extract with EtOAc, wash with brine, and dry over Na2​SO4​ . Purify the crude product via reverse-phase preparative HPLC (Acetonitrile/Water gradient with 0.1% TFA) to obtain the final highly pure 4-chloro-3-methyl-1H-indole-5-carboxamide analog.

References

  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)
  • Title: United States Patent Application Publication (US20150344425A1) Source: Googleapis URL: [Link]

  • Title: CN104854087A - Indole carboxamide derivatives as p2x7 receptor antagonists Source: Google Patents URL

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methyl-1H-indole
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Reactant of Route 2
4-Chloro-3-methyl-1H-indole
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